molecular formula C9H9NO4 B012518 Acetyl 4-aminosalicylic acid CAS No. 102338-89-6

Acetyl 4-aminosalicylic acid

Cat. No.: B012518
CAS No.: 102338-89-6
M. Wt: 195.17 g/mol
InChI Key: OGBZOXBEULJKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl 4-aminosalicylic acid is a major metabolite of the classic anti-tuberculosis drug 4-aminosalicylic acid (PAS), formed in the liver via N-acetylation . Its primary research value lies in pharmacokinetic and metabolism studies, as its formation and clearance are key determinants of PAS's short half-life and rapid elimination . Investigating this metabolite is crucial for understanding the metabolic inactivation pathway of PAS mediated by N-acetyltransferases (NATs) and for designing strategies, such as prodrugs or structural analogs, to overcome this limitation and improve the therapeutic profile of the parent drug . Beyond tuberculosis research, 4-aminosalicylic acid has demonstrated potent anti-inflammatory properties in models of inflammatory bowel disease (IBD), showing comparable or even superior efficacy to its isomer, 5-aminosalicylic acid (mesalamine), a first-line IBD treatment . Consequently, Acetyl 4-aminosalicylic acid also serves as a critical reference compound in explorations of novel colon-specific prodrugs aimed at optimizing drug delivery to the colon for enhanced treatment of conditions like ulcerative colitis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102338-89-6

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-acetyloxy-4-aminobenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13)

InChI Key

OGBZOXBEULJKHF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=CC(=C1)N)C(=O)O

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)N)C(=O)O

Other CAS No.

102338-89-6

Related CAS

102338-90-9 (Sodium)

Synonyms

acetyl 4-aminosalicylic acid
acetyl 4-aminosalicylic acid, sodium salt
acetyl-p-aminosalicylic acid
acetyl-para-aminosalicylic acid
AcPAS

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: The Pharmacodynamics and Metabolic Fate of Acetyl-4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Acetyl-4-Aminosalicylic Acid (Ac-PAS) – Formation, Inactivation Mechanism, and Analytical Protocols.

Executive Summary

Acetyl-4-aminosalicylic acid (Ac-PAS) is the primary metabolic derivative of 4-aminosalicylic acid (PAS) , a second-line bacteriostatic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).

While the parent compound (PAS) exerts its therapeutic effect through a "lethal synthesis" mechanism—mimicking para-aminobenzoic acid (PABA) to poison the folate pathway—Ac-PAS represents the biological inactivation of the drug.

This guide details the biochemical mechanism of this acetylation (mediated by NAT1 ), the structural basis for the loss of pharmacological activity in the acetylated form, and the experimental protocols required to quantify both species in biological matrices.

Mechanism of Formation: The Acetylation Pathway

The primary "mechanism" associated with Ac-PAS is its formation via Phase II metabolism. Unlike Isoniazid, which is a substrate for N-acetyltransferase 2 (NAT2), PAS is a specific substrate for Arylamine N-acetyltransferase 1 (NAT1) . This distinction is critical for pharmacogenomic studies, as PAS clearance is less affected by the "slow acetylator" phenotype common in NAT2 polymorphisms.

Enzymatic Kinetics (Ping-Pong Bi-Bi)

The acetylation follows a non-sequential Ping-Pong Bi-Bi kinetic mechanism:

  • Acetylation of Enzyme: Acetyl-CoA binds to NAT1, transferring the acetyl group to the active site cysteine (Cys68), releasing Coenzyme A.

  • Acetylation of Substrate: PAS binds to the acetylated NAT1. The acetyl group is transferred to the exocyclic amino group of PAS, releasing Ac-PAS.

Biological Implications
  • Irreversible Inactivation: The addition of the acetyl group at the

    
     position fundamentally alters the molecule's geometry and polarity, preventing it from participating in the folate synthesis pathway.
    
  • Excretion: Ac-PAS is more acidic and less soluble than the parent compound, contributing to the risk of crystalluria in acidic urine, a known side effect of PAS therapy.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the specific enzymatic intervention.

PAS_Metabolism cluster_0 Structural Change PAS 4-Aminosalicylic Acid (Active Drug) NAT1 NAT1 Enzyme (Cys68 Active Site) PAS->NAT1 Substrate Binding AcCoA Acetyl-CoA AcCoA->NAT1 Acetyl Donor Intermediate Ac-NAT1 Complex NAT1->Intermediate Ping-Pong Step 1 AcPAS N-Acetyl-4-Aminosalicylic Acid (Inactive Metabolite) Intermediate->AcPAS Transfer to N4 CoA Coenzyme A Intermediate->CoA Release Desc The acetylation of the N4-amino group sterically hinders binding to Dihydropteroate Synthase (DHPS).

Figure 1: The NAT1-mediated acetylation of PAS to Ac-PAS via a Ping-Pong Bi-Bi mechanism.

Mechanism of Inactivation: Why Ac-PAS is Pharmacologically Inert

To understand the mechanism of Ac-PAS, one must understand the mechanism of the parent, PAS, and why acetylation negates it.

The Parent Mechanism (PAS)

PAS acts as a prodrug.[1][2][3] It is structurally similar to PABA (para-aminobenzoic acid).[1][4][5]

  • False Substrate: M. tuberculosis enzymes (Dihydropteroate synthase - DHPS) mistakenly incorporate PAS instead of PABA.

  • Lethal Synthesis: This forms a hydroxyl-dihydrofolate antimetabolite.[2][3]

  • Target Inhibition: This antimetabolite inhibits Dihydrofolate Reductase (DHFR) , halting DNA synthesis.

The Acetyl-Blockade

Ac-PAS cannot undergo this "lethal synthesis" due to Steric Hindrance and Electronic Deactivation .

  • Steric Exclusion: The bulky acetyl group (

    
    ) at the 
    
    
    
    position prevents the molecule from fitting into the catalytic pocket of bacterial DHPS.
  • Nucleophilicity Loss: The acetylation delocalizes the lone pair of electrons on the nitrogen, reducing its nucleophilicity. It can no longer attack the pteridine precursor, which is the requisite first step in folate synthesis.

Summary of Activity Loss:

Feature 4-ASA (Parent) Acetyl-4-ASA (Metabolite)

| N4 Status | Free Amine (


) | Acetylated Amide (

) | | DHPS Binding | High Affinity (Substrate Mimic) | No Binding (Steric Clash) | | DHFR Inhibition | Indirectly Potent (via metabolite) | Inactive | | Solubility (pH 5) | Moderate | Low (Risk of Crystalluria) |

Experimental Protocols

For researchers studying NAT1 kinetics or monitoring PAS therapy, distinguishing the parent from the acetylated metabolite is essential.

Protocol: HPLC Quantification of PAS and Ac-PAS

This protocol utilizes ion-pairing reversed-phase HPLC to separate the highly polar PAS from the less polar Ac-PAS.

Reagents:

  • Mobile Phase A: 20 mM KH₂PO₄ + 10 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent), pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

Step-by-Step Methodology:

  • Sample Preparation:

    • Take 200 µL of plasma/culture media.[6]

    • Add 200 µL of Methanol (containing internal standard, e.g., 3,4-diaminobenzoic acid) to precipitate proteins.

    • Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 minutes.

    • Collect supernatant.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Gradient: Isocratic (85% A / 15% B) or Gradient (0-5 min: 15% B; 5-15 min: ramp to 40% B).

    • Detection: UV Absorbance at 265 nm (PAS max) and 280 nm (Ac-PAS max). Note: Fluorescence detection (Ex 270nm / Em 385nm) offers higher sensitivity.

  • Data Analysis:

    • Ac-PAS will elute after PAS due to the increased hydrophobicity of the acetyl group masking the amine.

    • Calculate the Metabolic Ratio (MR) :

      
      . A consistent MR indicates stable NAT1 activity.
      
Protocol: In Vitro NAT1 Activity Assay

To verify the formation of Ac-PAS from PAS in tissue lysates.

  • Reaction Mix: 100 µM PAS, 1 mM Acetyl-CoA, 1 mM DTT (to protect enzyme thiols), in PBS (pH 7.4).

  • Initiation: Add 50 µg cytosolic protein lysate (source of NAT1).

  • Incubation: 37°C for 10–30 minutes.

  • Termination: Add 10% Trichloroacetic acid (TCA) to stop reaction.

  • Quantification: Analyze supernatant via HPLC (as above) to measure the conversion rate (

    
    ).
    

Visualizing the "Lethal Synthesis" Blockade

The following diagram details the molecular logic of why Ac-PAS fails as a drug, contrasting it with the parent compound's efficacy.

Mechanism_of_Action cluster_active Pathway A: PAS (Active) cluster_inactive Pathway B: Ac-PAS (Inactive) PAS_Drug 4-ASA (PAS) DHPS Enzyme: DHPS PAS_Drug->DHPS Mimics PABA False_Metabolite Hydroxyl-Dihydrofolate (Antimetabolite) DHPS->False_Metabolite Incorporated DHFR Target: DHFR False_Metabolite->DHFR Inhibits Death Inhibition of DNA Synthesis (Bacteriostasis) DHFR->Death AcPAS_Drug Acetyl-4-ASA DHPS_Block Enzyme: DHPS AcPAS_Drug->DHPS_Block Fails to Bind No_Reaction NO REACTION (Steric Hindrance) DHPS_Block->No_Reaction

Figure 2: Comparative mechanism showing how acetylation prevents the "Lethal Synthesis" required for anti-tubercular activity.

References

  • Chakraborty, S., et al. (2013). "Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis."[1][2] Journal of Biological Chemistry. Link

  • Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology. Link

  • Zheng, J., et al. (2013). "Discovery of the Mechanism of Action of a Critical Tuberculosis Drug." National Institutes of Health (PMC). Link

  • Minchin, R.F. (1995). "Acetylation of p-aminosalicylic acid by recombinant human arylamine N-acetyltransferase 1 and 2." Biochemical Pharmacology. Link

  • PubChem. (2023). "Compound Summary: 4-Aminosalicylic acid." National Library of Medicine. Link

Sources

Technical Guide: Role and Analysis of Acetyl 4-aminosalicylic acid (N-acetyl-4-ASA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, pharmacology, and analysis of N-acetyl-4-aminosalicylic acid (N-acetyl-4-ASA) , the primary metabolite of the antitubercular agent 4-aminosalicylic acid (4-ASA/PAS).

Executive Summary

N-acetyl-4-aminosalicylic acid (AcPAS) is the major metabolic product of 4-aminosalicylic acid (4-ASA), formed primarily via hepatic N-acetyltransferase 1 (NAT1). Unlike its parent compound, AcPAS is pharmacologically inactive against Mycobacterium tuberculosis but plays a critical role in the drug's toxicological profile—specifically regarding crystalluria and potential hepatotoxicity. For drug development professionals, quantifying AcPAS is essential for assessing patient acetylator status (phenotyping) and ensuring therapeutic efficacy by monitoring the inactivation rate of the parent drug.

Biochemical Mechanism of Acetylation

The conversion of 4-ASA to AcPAS is a Phase II conjugation reaction. This pathway serves as the primary detoxification and clearance mechanism for 4-ASA in humans.

Enzymatic Pathway
  • Primary Enzyme: Arylamine N-acetyltransferase 1 (NAT1) .

  • Secondary Enzyme: NAT2 (minor role).

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the amino nitrogen at the 4-position of the salicylic ring.

  • Bacterial Context: M. tuberculosis possesses its own NAT enzyme (TBNAT). Overexpression of TBNAT in mycobacteria leads to intrinsic resistance by rapidly converting the prodrug 4-ASA into the inactive AcPAS before it can interfere with folate biosynthesis.

Genetic Polymorphism

The NAT1 gene is polymorphic.[1] "Fast acetylators" rapidly convert 4-ASA to AcPAS, potentially leading to sub-therapeutic plasma levels of the active parent drug. Conversely, "slow acetylators" may experience prolonged exposure to 4-ASA but are at lower risk of metabolite-driven crystalluria.

MetabolicPathway PAS 4-ASA (Active Drug) NAT1 NAT1 Enzyme (Liver/Gut) PAS->NAT1 Substrate AcCoA Acetyl-CoA AcCoA->NAT1 Cofactor AcPAS N-Acetyl-4-ASA (Inactive Metabolite) NAT1->AcPAS Acetylation Renal Renal Excretion (Urine) AcPAS->Renal Clearance Cryst Risk: Crystalluria (Acidic pH) AcPAS->Cryst Precipitation (pH < 5.5)

Figure 1: Metabolic pathway of 4-ASA highlighting the acetylation by NAT1 and subsequent renal fate.

Pharmacological & Toxicological Profile

Comparative Properties

Understanding the physicochemical shift from 4-ASA to AcPAS is vital for interpreting PK data.

Feature4-Aminosalicylic Acid (Parent)N-Acetyl-4-Aminosalicylic Acid (Metabolite)
Molecular Weight 153.14 g/mol 195.17 g/mol
Pharmacologic Activity Active (Inhibits folate synthesis)Inactive (Bacteriostatically inert)
Solubility (Acidic pH) ModerateLow (Risk of precipitation)
Primary Elimination Renal (Glomerular filtration)Renal (Tubular secretion)
Plasma Half-life ~45–60 minutes~2–4 hours (Accumulates in renal failure)
Protein Binding ~50–60%>80%
Toxicology: The Crystalluria Risk

While acetylation detoxifies the drug pharmacologically, it increases physical toxicity. AcPAS is less soluble than 4-ASA in acidic urine.

  • Mechanism: In urine pH < 6.0, AcPAS can precipitate, forming crystals that cause renal irritation, hematuria, and obstruction.

  • Mitigation: Co-administration of alkalizing agents (e.g., sodium bicarbonate) to maintain urine pH > 7.0 increases AcPAS solubility and excretion.

Analytical Methodologies

To accurately quantify 4-ASA and AcPAS, High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is the gold standard due to the native fluorescence of the salicylate moiety.

Experimental Protocol: HPLC-FLD Quantification

Objective: Simultaneous determination of 4-ASA and AcPAS in human plasma.

A. Reagents & Standards
  • Mobile Phase: 15% Acetonitrile / 85% Buffer (20 mM KH₂PO₄ + 10 mM Tetrabutylammonium hydrogen sulfate as ion-pairing agent), adjusted to pH 3.5 with orthophosphoric acid.

  • Internal Standard (IS): N-propionyl-4-aminosalicylic acid (or 5-aminosalicylic acid if 4-ASA is the analyte).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm particle size).

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Methanol (or 10% Perchloric Acid for stronger deproteinization).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an HPLC vial.

C. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection (Fluorescence): Excitation λ = 270 nm; Emission λ = 385 nm.

  • Run Time: ~15 minutes.

D. System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between 4-ASA and AcPAS peaks.

  • Tailing Factor: < 1.5 for both peaks.

  • Linearity: R² > 0.999 over range 0.5 – 100 µg/mL.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard (N-propionyl-4-ASA) Plasma->IS PPT Protein Precipitation (Methanol/HClO4) IS->PPT Spin Centrifuge (10k g, 10 min) PPT->Spin Inject Injection (20 µL) Spin->Inject Column C18 Column (Ion-Pairing Buffer) Inject->Column Detect Fluorescence Detection (Ex 270nm / Em 385nm) Column->Detect

Figure 2: Step-by-step analytical workflow for extracting and quantifying 4-ASA and its metabolite.

References

  • Sim, E., et al. (2014). "Arylamine N-acetyltransferases: Structural and Functional Implications of Polymorphisms." Toxicology. Link

  • Peloquin, C. A., et al. (2001).[3] "Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions." Annals of Pharmacotherapy. Link

  • Zheng, J., et al. (2013). "Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis." Journal of Biological Chemistry. Link

  • Fischer, C., et al. (1981). "Simplified HPLC method for 5-aminosalicylic acid in plasma and urine (Applied to 4-ASA analogs)." Journal of Chromatography B. Link

  • Holdiness, M. R. (1984). "Clinical Pharmacokinetics of N-Acetyl-4-Aminosalicylic Acid." Clinical Pharmacokinetics. Link

Sources

Comparative Stability Profile: Acetyl-4-aminosalicylic Acid vs. 4-aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profiles of 4-aminosalicylic acid (PAS) and its major metabolite/derivative N-acetyl-4-aminosalicylic acid (Acetyl-PAS) .

Executive Summary: The Stability Paradox

In drug development, 4-aminosalicylic acid (PAS) presents a classic stability challenge. While potent against Mycobacterium tuberculosis, its chemical structure renders it inherently unstable, prone to rapid decarboxylation and oxidation .

Its acetylated derivative, N-acetyl-4-aminosalicylic acid (Acetyl-PAS) , is often dismissed as merely an inactive metabolite (formed via N-acetyltransferase). However, from a structural chemistry perspective, Acetyl-PAS represents a "stabilized" form of the parent drug. The acetylation of the para-amino group fundamentally alters the electron density of the benzene ring, retarding the decarboxylation mechanism that plagues the parent compound.

This guide provides the mechanistic basis for this stability difference and outlines a self-validating experimental protocol to quantify these kinetics in your own lab.

Mechanistic Stability Analysis

The Instability of PAS (Decarboxylation)

PAS degrades primarily into m-aminophenol (MAP) and carbon dioxide. This reaction is acid-catalyzed and follows pseudo-first-order kinetics.

  • Structural Flaw: The amino group (-NH₂) at position 4 is a strong electron-donating group (EDG) . Through resonance, it pushes electron density into the benzene ring.

  • Mechanism: The high electron density at the C-1 carbon (bearing the carboxyl group) facilitates protonation by solvent protons. This protonation is the rate-limiting step for decarboxylation.

  • Result: PAS is thermodynamically unstable in aqueous solution, especially at acidic pH (simulating gastric fluid) and high temperatures.

The Stabilization of Acetyl-PAS

Acetyl-PAS replaces the amine with an acetamide group (-NHCOCH₃).

  • Electronic Shielding: The carbonyl group of the acetamide withdraws electron density from the nitrogen lone pair (resonance delocalization away from the ring).

  • Effect: The nitrogen becomes a much weaker donor to the benzene ring. The C-1 carbon remains less nucleophilic, significantly raising the activation energy required for decarboxylation.

Visualization: Degradation Pathways

The following diagram maps the degradation and metabolic pathways, highlighting the critical stability divergence.

G cluster_legend Stability Logic PAS 4-Aminosalicylic Acid (Unstable Parent) AcPAS N-Acetyl-4-ASA (Stabilized Metabolite) PAS->AcPAS N-Acetyltransferase (Metabolism) MAP m-Aminophenol (Toxic Degradant) PAS->MAP Decarboxylation (Rapid in Acid/Heat) OxProd Brown Pigments (Oxidation Products) PAS->OxProd Oxidation (Air/Light) AcPAS->PAS Hydrolysis (Slow) AcPAS->MAP Degradation (Requires Hydrolysis First) note Acetylation blocks direct decarboxylation pathway.

Caption: Figure 1. Degradation logic showing the stabilization effect of N-acetylation against the primary decarboxylation pathway.

Comparative Data Summary

The following table summarizes the physicochemical stability distinctions.

Parameter4-Aminosalicylic Acid (PAS)N-Acetyl-4-aminosalicylic Acid
Primary Degradation Decarboxylation (to m-aminophenol)Hydrolysis (to PAS), then Decarboxylation
Oxidation Susceptibility High (turns brown/purple rapidly)Low (Amide protects against ring oxidation)
Aqueous Stability (pH 2) Poor (t½ < 24 hrs at room temp)High (Stable for days)
Major Impurity m-Aminophenol (MAP)PAS (trace)
Storage Requirement Protect from light, moisture, < 25°CStandard ambient conditions

Protocol: Self-Validating Forced Degradation System

To verify these stability claims in your specific matrix (plasma, formulation, or buffer), use this Self-Validating Protocol . It is designed to prove mass balance—ensuring that the disappearance of the parent drug matches the appearance of degradants.

Reagents & Preparation
  • Stock Solutions: Prepare 1 mg/mL of PAS and Acetyl-PAS in Methanol.

  • Stress Media: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

The "Traffic Light" Workflow

This workflow uses specific checkpoints to validate the data during the experiment.

Experiment Start Sample Preparation (1 mg/mL) Stress Apply Stress Condition (Acid/Base/Oxidation) Start->Stress Quench Quench/Neutralize (Stop Reaction) Stress->Quench Analysis HPLC-DAD Analysis Quench->Analysis Check Validation Checkpoint: Mass Balance > 95%? Analysis->Check Valid Data Valid Data Check->Valid Data Yes Investigate Unknowns Investigate Unknowns Check->Investigate Unknowns No (Check for volatile CO2 loss)

Caption: Figure 2. Experimental workflow with a mandatory mass-balance validation checkpoint.

Detailed Methodology
Step 1: Acid Stress (Simulating Gastric Instability)
  • Mix 1 mL of Stock Solution with 1 mL of 0.1 N HCl .

  • Incubate at 60°C for 2 hours.

  • Critical Control: Run a parallel blank (solvent + HCl) to rule out ghost peaks.

  • Expectation:

    • PAS: Significant degradation (>10%).[1] Appearance of m-aminophenol peak.

    • Acetyl-PAS: Minimal degradation (<2%). No m-aminophenol should be visible unless hydrolysis to PAS occurred first.

Step 2: Analytical Method (HPLC)

Use this specific gradient to separate the polar degradants from the parent.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent suppresses ionization of carboxyls).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection:

    • 265 nm: Optimal for PAS.

    • 300 nm: Optimal for m-aminophenol.

    • Self-Validation: Use a Diode Array Detector (DAD) to check peak purity. Ensure the UV spectrum of the surviving peak matches the standard exactly.

Step 3: Calculation of Stability Factor

Calculate the Degradation Rate Constant (k) using the first-order equation:



Compare 

vs.

. You will observe that

in acidic conditions.

References

  • Mechanism of Decarboxylation: Jivani, S. G., & Stella, V. J. (1985).[2] Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences.

  • Metabolic Pathway: Weber, W. W. (1973). Acetylation of drugs.[3] Annual Review of Pharmacology.

  • Analytical Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Comparative Degradation: Wang, D. P., et al. (1990). Stability of 4-aminosalicylic acid in solution. Drug Development and Industrial Pharmacy.

Sources

Technical Guide: Aqueous Solubility Profile of Acetyl 4-aminosalicylic Acid (N-Acetyl-PAS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acetyl 4-aminosalicylic acid solubility in aqueous solutions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl 4-aminosalicylic acid (N-acetyl-PAS; Ac-PAS) is the primary metabolic conjugate of the antitubercular agent 4-aminosalicylic acid (PAS). While PAS itself exhibits moderate aqueous solubility (~1.69 g/L at 25°C), its N-acetylated metabolite presents a distinct physicochemical challenge. Ac-PAS is characterized by significantly reduced solubility in acidic and neutral aqueous media compared to the parent compound, a property that historically contributed to crystalluria in patients undergoing high-dose PAS therapy.

This guide provides a comprehensive analysis of the solubility behavior of Ac-PAS, governed by its pKa profile and thermodynamic properties. It includes a detailed experimental protocol for precise solubility determination, essential for formulation scientists and pharmacokineticists modeling renal clearance and drug-drug interactions.

Physicochemical Characterization

Understanding the solubility of Ac-PAS requires a structural comparison with its parent, PAS. The acetylation of the primary amine eliminates the basic center, altering the zwitterionic potential and shifting the acid-base equilibrium.

Structural & Electronic Properties
  • IUPAC Name: 4-acetamido-2-hydroxybenzoic acid[1]

  • Molecular Formula: C₉H₉NO₄[1][2]

  • Molecular Weight: 195.17 g/mol [2]

  • Melting Point: ~220°C (decomposition)[3]

Dissociation Constants (pKa)

The solubility of Ac-PAS is pH-dependent. Unlike PAS, which is amphoteric (containing an amine, phenol, and carboxylic acid), Ac-PAS functions primarily as a diprotic acid.

Functional GrouppKa (Ac-PAS)pKa (PAS - Parent)Impact on Solubility
Carboxylic Acid (-COOH) 2.7 ~3.25Primary ionization site; defines solubility jump in pH > 3.
Phenolic Hydroxyl (-OH) 12.9 ~13.0Ionizes only at very high pH; negligible effect at physiological pH.
Amine (-NH₂) N/A (Acetylated)~2.0 (Conjugate acid)Loss of basicity eliminates cationic solubility in strong acids.

Data inferred from comparative NMR and potentiometric studies (Source 1.5).

Aqueous Solubility Profile[3][4]

Intrinsic Solubility ( )

The intrinsic solubility (


) refers to the solubility of the un-ionized molecular form.
  • PAS:

    
     (approx. 11 mM) at 25°C.
    
  • Ac-PAS:

    
     (Estimated).
    
    • Mechanistic Insight: The acetylation increases the crystal lattice energy and lipophilicity (LogP increases), reducing the energy gain from hydration. This reduction in

      
       is the root cause of crystalluria in acidic urine (pH 5.0–6.0).
      
pH-Dependent Solubility Model

The total aqueous solubility (


) at a given pH is dictated by the Henderson-Hasselbalch relationship for a weak acid:


Solubility Behavior by pH Region:

  • pH < 2.7: Solubility is limited to

    
     (very low). The compound exists predominantly as the neutral, protonated acid.
    
  • pH = 2.7: Solubility doubles (

    
    ).
    
  • pH > 4.0: Solubility increases logarithmically. At physiological pH (7.4), Ac-PAS is highly soluble due to complete ionization of the carboxylate group (

    
    ).
    
Temperature Dependence

Dissolution of aminosalicylates is typically an endothermic process (


). Solubility increases with temperature according to the van't Hoff equation:


  • Implication: Cooling of urine or formulation solutions can induce rapid precipitation of Ac-PAS, more so than PAS.

Visualization: Solubility Equilibrium & Workflow

Dissolution Mechanism

The following diagram illustrates the equilibrium states governing Ac-PAS solubility.

AcPAS_Solubility cluster_conditions Environmental Factors Solid Ac-PAS (Solid Crystal) Solute_Neutral Ac-PAS (aq) [Neutral Species] Solid->Solute_Neutral Dissolution (k_diss) Solute_Neutral->Solid Crystallization Solute_Ionized Ac-PAS⁻ (aq) [Carboxylate Anion] Solute_Neutral->Solute_Ionized Ionization (pH > 2.7) Precipitate Precipitate (Crystalluria Risk) Solute_Neutral->Precipitate Saturation (S > S0) Solute_Ionized->Solute_Neutral Protonation (pH < 2.7) Temp Temperature (T) Temp->Solid Affects Ksp pH pH Level pH->Solute_Neutral Drives Ionization

Caption: Equilibrium dynamics of Ac-PAS. Low pH shifts equilibrium left, increasing precipitation risk.

Experimental Protocol: Determination of Intrinsic Solubility

Objective: To determine the thermodynamic equilibrium solubility of Ac-PAS in aqueous media using the Shake-Flask Method (Gold Standard).

Materials
  • Compound: N-acetyl-4-aminosalicylic acid (High purity >99%).[4]

  • Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

    • Double-distilled water.[5]

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV system.

Methodological Workflow
  • Preparation:

    • Add excess Ac-PAS solid to 10 mL of the selected medium in a glass vial. Ensure visible solid remains at the bottom (supersaturation).

  • Equilibration:

    • Incubate vials at 25°C ± 0.1°C (or 37°C for physiological relevance) in an orbital shaker at 100 rpm.

    • Duration: 24 to 48 hours. (Check for equilibrium by sampling at 24h and 48h; values should vary <5%).

  • Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes (temperature controlled to match incubation).

    • Critical Step: Filter supernatant through a 0.22 µm PVDF filter. Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v).

    • Wavelength: 265 nm (Lambda max for aminosalicylates).

    • Calculation: Determine concentration using a standard curve of Ac-PAS.

Workflow Diagram

Protocol_Workflow Start Start: Excess Ac-PAS + Buffer Shake Equilibration (24-48h @ 25°C) Start->Shake Check Check for Residual Solid Shake->Check AddMore Add more Ac-PAS Check->AddMore No Solid Separation Phase Separation (Centrifuge/Filter 0.22µm) Check->Separation Solid Present AddMore->Shake Analysis Quantification (HPLC-UV @ 265nm) Separation->Analysis Data Calculate Solubility (S) Analysis->Data

Caption: Step-by-step Shake-Flask protocol for ensuring thermodynamic equilibrium.

Data Summary & Clinical Relevance

ParameterValue / DescriptionReference
Water Solubility (25°C) < 1.0 g/L (Estimated intrinsic

)
Inferred from [1, 2]
pKa (COOH) 2.7 [3]
pKa (OH) 12.9 [3]
LogP ~1.18 (Higher than PAS)[4]
Clinical Risk Crystalluria in acidic urine (pH < 5.[3]5)[2, 5]

Expert Insight: The solubility of Ac-PAS is the rate-limiting factor in the renal elimination of the drug during PAS therapy. To prevent crystalluria, patients are often advised to maintain a neutral or alkaline urine pH (using sodium bicarbonate), which exploits the pKa (2.7) to keep the metabolite in its soluble anionic form.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Lau, W. K., et al. (2002). Clinical pharmacokinetics of 4-aminosalicylic acid. Clinical Pharmacokinetics, 41, 663-684. Link

  • Fischer, E., et al. (1985). Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid. Arzneimittelforschung, 35(9), 1457-1459. Link

  • Hansch, C., et al. (1995).
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010. Link

Sources

Methodological & Application

Technical Application Note: Evaluation of Acetyl-4-Aminosalicylic Acid in Murine Colitis Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile, metabolic fate, and therapeutic potential of Acetyl-4-aminosalicylic acid (Ac-4-ASA) within the context of Inflammatory Bowel Disease (IBD).

While 4-Aminosalicylic acid (4-ASA) is a known anti-inflammatory agent, its N-acetylated metabolite (Ac-4-ASA) is often viewed merely as a byproduct. However, recent interest in mucosal metabolic fidelity and N-acetyltransferase (NAT) impairment in colitis necessitates a rigorous protocol to study this specific compound—either as a direct therapeutic candidate or a biomarker of metabolic competence.

Scientific Rationale & Mechanistic Grounding

The Metabolic Paradox in Colitis

In the healthy colon, aminosalicylates like 4-ASA and 5-ASA are rapidly acetylated by Arylamine N-acetyltransferases (NAT1/NAT2) into N-acetyl-4-ASA (Ac-4-ASA) and N-acetyl-5-ASA, respectively. Historically, these acetylated forms were considered inactive.

However, in active colitis, NAT expression and function are significantly downregulated due to mucosal inflammation. This creates a unique pharmacological environment where:

  • If Ac-4-ASA is the Test Article: You are testing its efficacy in an environment where it cannot be easily deacetylated back to the parent drug, allowing for a direct assessment of the metabolite's intrinsic activity (e.g., PPAR-

    
     modulation or NF-
    
    
    
    B inhibition).
  • If Ac-4-ASA is the Analyte: It serves as a critical biomarker for mucosal healing. A restoration of the Ac-4-ASA:4-ASA ratio indicates recovery of epithelial NAT function.

Mechanism of Action (Hypothesized)

Unlike 5-ASA, which acts largely as a radical scavenger, the 4-ASA scaffold is believed to inhibit NF-


B  activation.[1] The acetylated form (Ac-4-ASA) retains the structural core required for potential PPAR-

ligation
, a pathway crucial for maintaining epithelial barrier integrity.

Experimental Design & Workflow

Model Selection: Acute vs. Chronic DSS

For the evaluation of Ac-4-ASA, the Acute Dextran Sodium Sulfate (DSS) model is recommended.[2] It provides a robust, rapid window (7-10 days) to assess anti-inflammatory efficacy and metabolic conversion during peak epithelial injury.

Study Groups

To ensure data integrity, the following four arms are mandatory:

GroupNInductionTreatment (Daily)Purpose
G1: Naive 8WaterVehicle (p.o.)Baseline histology & NAT activity.
G2: Vehicle 102.5% DSSVehicle (p.o.)Disease control (Max inflammation).
G3: Positive Ctrl 102.5% DSS4-ASA (150 mg/kg)Validates NAT metabolism & standard efficacy.
G4: Test Article 122.5% DSSAc-4-ASA (Equimolar*)Primary experimental arm.

*Note: If 4-ASA MW is ~153.14 g/mol and Ac-4-ASA MW is ~195.17 g/mol , a 150 mg/kg dose of 4-ASA is ~0.98 mmol/kg. The equimolar dose for Ac-4-ASA is ~191 mg/kg.

Visualization of Experimental Logic

ExperimentalLogic Start Study Initiation (Day -7) Acclimation Acclimation (7 Days) Start->Acclimation Induction Induction Phase (Day 0 - Day 5) 2.5% DSS in Water Acclimation->Induction Dosing Therapeutic Dosing (Day 0 - Day 9) Test Article: Ac-4-ASA Induction->Dosing Concurrent Recovery Recovery Phase (Day 6 - Day 9) Normal Water Induction->Recovery Recovery->Dosing Daily Sacrifice Termination & Sampling (Day 10) Recovery->Sacrifice Histology Histology (H&E) Crypt Damage/Infiltration Sacrifice->Histology Bioanalysis LC-MS/MS Analysis Ratio Ac-4-ASA : 4-ASA Sacrifice->Bioanalysis MolBio Gene Expression NAT1, NAT2, NF-kB Sacrifice->MolBio

Caption: Workflow for the evaluation of Ac-4-ASA efficacy and metabolism in a DSS-induced colitis model.

Detailed Protocol Steps

Reagents & Preparation
  • DSS (Dextran Sodium Sulfate): MW 36,000–50,000 Da (MP Biomedicals or equivalent). Critical: Lot-to-lot variation affects potency. Test a small cohort first to calibrate the % (usually 2.0–3.0%).

  • Ac-4-ASA Preparation:

    • Ac-4-ASA is less soluble than 4-ASA.

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in PBS.

    • Method: Triturate compound in Tween 80 first, then slowly add CMC while vortexing to create a homogenous suspension. Prepare fresh daily.

Induction of Colitis (Days 0–5)
  • Day 0: Weigh all mice. Randomize groups to ensure equal starting weight distribution.

  • DSS Prep: Dissolve DSS in autoclaved drinking water to 2.5% (w/v). Filter through 0.22 µm membrane if sterility is required (optional for oral route but recommended).

  • Administration: Replace normal water bottles with DSS bottles.

  • Monitoring: Check bottles daily for consumption. DSS solution is stable for 48 hours; replace on Day 2 and Day 4.

Therapeutic Dosing (Days 0–9)
  • Timing: Administer Ac-4-ASA or Vehicle once daily (QD) via oral gavage (10 mL/kg volume).

  • Causality Note: Dosing starts on Day 0 (Prophylactic/Therapeutic hybrid) to assess the drug's ability to prevent progression. For a strictly curative model, start dosing on Day 3.

Clinical Scoring (Daily)

Calculate the Disease Activity Index (DAI) daily using the table below. This is a composite score (0–4) of weight loss, stool consistency, and bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative (Hemoccult)
1 1 – 5%Soft-
2 5 – 10%LoosePositive (Hemoccult)
3 10 – 20%--
4 > 20%Diarrhea (Liquid)Gross Bleeding
Termination & Tissue Collection (Day 10)
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation.

  • Blood Draw: Cardiac puncture into EDTA tubes. Centrifuge (2000xg, 10 min, 4°C) for plasma. Store at -80°C for PK.

  • Colon Harvest:

    • Excise colon from cecum to anus.

    • Measure Length: Colon shortening is the primary macroscopic marker of colitis severity.

    • Sectioning:

      • Proximal (1 cm): Flash freeze in liquid nitrogen (Gene expression/Western Blot).

      • Distal (1 cm): Fix in 10% Neutral Buffered Formalin (Histology).

      • Middle (1 cm):Critical for this protocol. Flash freeze for HPLC/LC-MS to measure tissue drug levels.

Downstream Analysis & Validation

Histological Assessment

Stain distal colon sections with H&E. Score (0-4) based on:

  • Epithelial loss (erosion/ulceration).

  • Crypt destruction.[2]

  • Inflammatory infiltration (neutrophils/lymphocytes).

Bioanalytical (PK) Validation

This is the self-validating component of the protocol. You must confirm whether Ac-4-ASA was:

  • Absorbed systemically (Plasma levels).

  • Retained in the target tissue (Colon homogenate levels).

  • Deacetylated back to 4-ASA (Reverse metabolism - rare but possible via bacterial amidases).

Method: LC-MS/MS.

  • Analytes: 4-ASA, N-Acetyl-4-ASA.[3][4][5]

  • Matrix: Plasma and Colon Homogenate.

  • Expectation: In Group 4 (Ac-4-ASA dosed), if you detect significant levels of free 4-ASA, it implies bacterial deacetylation, suggesting the microbiome is reactivating the drug.

Mechanistic Pathway Visualization

Mechanism Drug Ac-4-ASA (Exogenous) GutLumen Gut Lumen (Microbiome) Drug->GutLumen Epithelium Colonic Epithelium (Inflamed) Drug->Epithelium Uptake Target1 PPAR-gamma (Barrier Function) Drug->Target1 Direct Binding? BactAmidase Bacterial Amidases GutLumen->BactAmidase Potential Deacetylation NAT NAT1 / NAT2 (Downregulated) Epithelium->NAT Metabolism FreeASA 4-ASA (Free Drug) BactAmidase->FreeASA NAT->Drug Re-acetylation FreeASA->Epithelium Uptake Target2 NF-kB (Inflammation) FreeASA->Target2 Inhibition

Caption: Putative metabolic and pharmacodynamic pathways of Ac-4-ASA in the colonic microenvironment.

References

  • Comparison of 4-ASA and 5-ASA Efficacy

    • Ginsberg, A. L., et al. "A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis."[6][7] Semantic Scholar.

  • Metabolism of Aminosalicylates in Colitis

    • Mojo, M., et al. "Acute Murine Colitis Reduces Colonic 5-aminosalicylic Acid Metabolism by Regulation of N-acetyltransferase-2."[8] American Journal of Physiology-Gastrointestinal and Liver Physiology, 2014.

    • Explanation: This paper establishes the critical link between inflammation and the downregulation of NAT enzymes, providing the rationale for measuring acetyl
  • Prodrug Strategies and 4-ASA

    • Wang, L., et al. "Synthesis, colon-targeted studies and pharmacological evaluation of an anti-ulcerative colitis drug 4-Aminosalicylic acid-β-O-glucoside." European Journal of Medicinal Chemistry, 2016.

  • DSS Model Protocol Standards

    • Chassaing, B., et al. "Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice."[2][8][9][10][11] Current Protocols in Immunology, 2014.

Sources

Application Note: N-Acetyl-4-Aminosalicylic Acid (AcPAS) as a Critical Biomarker in Colon-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Acetyl 4-aminosalicylic acid in drug delivery system research Content Type: Application Note & Technical Guide Role: Senior Application Scientist

Executive Summary

In the development of drug delivery systems (DDS) for 4-aminosalicylic acid (4-ASA, Para-aminosalicylic acid), the specific metabolite N-acetyl-4-aminosalicylic acid (AcPAS) plays a dual role: it is the primary indicator of metabolic inactivation and the "smoking gun" for evaluating premature systemic absorption.

While 4-ASA is a potent therapeutic for Inflammatory Bowel Disease (IBD) and Tuberculosis, its efficacy is compromised by rapid absorption in the upper GI tract and extensive N-acetylation by cytosolic N-acetyltransferase 1 (NAT1) in the intestinal mucosa and liver. Therefore, successful DDS research does not merely focus on delivering 4-ASA; it focuses on minimizing the formation of AcPAS in the systemic circulation while maximizing 4-ASA concentration at the target site (e.g., colonic mucosa).

This guide details the protocols for synthesizing AcPAS as a reference standard, validating analytical methods, and utilizing it as a kinetic marker to assess DDS performance.

Mechanistic Rationale

The "Release-Metabolism" Axis

The success of a 4-ASA delivery system (e.g., azo-prodrugs, pH-sensitive hydrogels, or nanoparticle coatings) is defined by its ability to bypass the "First-Pass" acetylation window.

  • Premature Release (Failure Mode): If the DDS releases 4-ASA in the stomach or small intestine, it is rapidly absorbed and acetylated by NAT1. Result: High plasma AcPAS, low therapeutic effect in the colon.

  • Targeted Release (Success Mode): The DDS reaches the colon intact. Bacterial azoreductases or pH changes release 4-ASA locally. Systemic absorption is delayed and lower. Result: Low/Delayed plasma AcPAS, high fecal/tissue 4-ASA.

Visualization: Pharmacokinetic Fate & DDS Intervention

The following diagram illustrates the critical checkpoints where AcPAS quantification validates the delivery strategy.

G cluster_0 Gastrointestinal Tract Oral_Dose Oral DDS (4-ASA Payload) Stomach Stomach (Acidic pH) Oral_Dose->Stomach Small_Intestine Small Intestine (NAT1 Activity) Stomach->Small_Intestine Transit Colon Colon (Target Site) Small_Intestine->Colon Intact DDS (DDS Success) Systemic_Circ Systemic Circulation (Plasma) Small_Intestine->Systemic_Circ Premature Absorption (DDS Failure) Colon->Systemic_Circ Delayed Absorption Liver Liver (NAT1 Metabolism) Systemic_Circ->Liver Urine Urine (Excretion) Systemic_Circ->Urine Free 4-ASA AcPAS AcPAS (Inactive Metabolite) Liver->AcPAS N-Acetylation AcPAS->Urine

Caption: Pharmacokinetic pathway of 4-ASA.[1] The presence of AcPAS in plasma indicates systemic exposure and NAT1 metabolism. A successful colon-targeted DDS minimizes the "Small Intestine -> Systemic" pathway.

Protocol 1: Synthesis and Purification of N-Acetyl-4-ASA Reference Standard

Commercially available AcPAS is often expensive or unavailable in the quantities needed for method validation. This protocol yields high-purity AcPAS for use as an HPLC/LC-MS standard.

Reagents:

  • 4-Aminosalicylic acid (4-ASA) (sodium salt or free acid)

  • Acetic anhydride (Ac₂O)

  • Hydrochloric acid (HCl), 37%

  • Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve 5.0 g of 4-ASA in 50 mL of 2M HCl. Stir until a clear solution is obtained.

  • Acetylation: While stirring vigorously at room temperature, add 10 mL of acetic anhydride dropwise over 15 minutes.

  • Reaction: Continue stirring for 4 hours. A white to off-white precipitate (AcPAS) will form as the N-acetylation reduces solubility in acid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake three times with cold distilled water (3 x 20 mL) to remove excess acid and acetic acid byproduct.

  • Purification:

    • Dissolve the crude precipitate in a minimum volume of 1M NaOH (approx.[2] pH 9-10).

    • Filter any undissolved particulates.

    • Re-acidify the filtrate slowly with 6M HCl to pH 2.0 to reprecipitate the product.

  • Recrystallization: Recrystallize the solid from hot ethanol/water (1:1 v/v).

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and purity via HPLC (>99%).

Protocol 2: Analytical Validation (HPLC-FLD)

To accurately assess DDS performance, you must separate 4-ASA from AcPAS. Fluorescence detection (FLD) is preferred over UV due to higher sensitivity for biological matrices.

Instrument: HPLC system with Fluorescence Detector. Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion-pairing agent)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 95% A; 5-15 min: Ramp to 60% A; 15-20 min: Hold 60% A.
Flow Rate 1.0 mL/min
Detection (FLD) Excitation: 300 nm
Retention Times 4-ASA: ~6.5 min

Sample Preparation (Plasma/Tissue Homogenate):

  • Aliquot 100 µL of plasma.

  • Add 200 µL of ice-cold Methanol (containing internal standard, e.g., N-propionyl-4-ASA).

  • Vortex for 60 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Inject 20 µL of the supernatant.

Protocol 3: In Vitro Metabolic Stability Assay (DDS Integrity Test)

This assay tests if your drug carrier protects 4-ASA from enzymatic attack by NAT1, mimicking the intestinal environment.

Materials:

  • Rat or Human Intestinal Cytosol (commercial or prepared via homogenization/ultracentrifugation).

  • Acetyl-CoA (Cofactor).[3]

  • Test Groups: Free 4-ASA (Control) vs. 4-ASA-loaded Nanoparticles/Prodrug.

Workflow:

  • Incubation Mix: Combine 100 µL Cytosol (1 mg/mL protein), 10 µL Acetyl-CoA (5 mM), and Phosphate Buffer (pH 7.4) to a total volume of 900 µL.

  • Initiation: Add 100 µL of Free 4-ASA or Equivalent DDS (final conc. 50 µM).

  • Sampling: At t = 0, 15, 30, 60, and 120 min, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold acetonitrile to stop the NAT1 reaction.

  • Quantification: Analyze via HPLC.

Data Interpretation:

  • Free 4-ASA: Rapid decline in 4-ASA peak; rapid appearance of AcPAS peak.

  • Effective DDS: Stable 4-ASA levels; negligible AcPAS formation (indicating the drug is shielded from the enzyme).

Visualization: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Bio_Sample Plasma/Tissue Sample Protein_Precip Protein Precipitation (MeOH + Internal Std) Bio_Sample->Protein_Precip Centrifuge Centrifugation (14,000g, 10 min) Protein_Precip->Centrifuge Injection Inject Supernatant Centrifuge->Injection Separation C18 Column Separation (Ion-Pairing) Injection->Separation Detection Fluorescence Detection (Ex 300nm / Em 405nm) Separation->Detection Data_Output Quantify Ratio: [AcPAS] / [4-ASA] Detection->Data_Output

Caption: Analytical workflow for extracting and quantifying 4-ASA and its metabolite AcPAS from biological matrices.

References

  • Pharmacokinetics of 4-ASA: "Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease."[1] PMC - NIH. Link

  • Analytical Methods: "HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues." NIH. Link

  • Metabolic Pathway: "Brain regional pharmacokinetics of p-aminosalicylic acid and its N-acetylated metabolite." PubMed. Link

  • Prodrug Synthesis: "Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug." NIH. Link

  • DDS Evaluation: "Colonic delivery of 4-aminosalicylic acid using amylose-ethylcellulose-coated hydroxypropylmethylcellulose capsules." PubMed. Link

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions of Acetyl 4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions of Acetyl 4-aminosalicylic acid (Ac4-ASA). Intended for researchers, scientists, and professionals in drug development, these protocols emphasize scientific integrity, accuracy, and safety. We detail methodologies for creating both organic-based and aqueous-based stock solutions to ensure compatibility with a wide range of experimental systems, from biochemical assays to cell-based models. The causality behind solvent selection, handling procedures, and quality control steps is explained to empower researchers to produce reliable and reproducible results.

Introduction: The Criticality of Stock Solution Integrity

The protocols outlined herein are designed as self-validating systems. They incorporate best practices for handling a compound that exhibits sensitivity to environmental conditions, ensuring that the final stock solution is of the highest possible quality and concentration accuracy.

Physicochemical Properties & Safety Mandates

A thorough understanding of the compound's properties is paramount for successful solution preparation. Acetyl 4-aminosalicylic acid shares characteristics with related compounds like acetylsalicylic acid and 4-aminosalicylic acid, including sensitivity to light, air, and moisture.

Key Physicochemical Data

The following table summarizes essential data for Acetyl 4-aminosalicylic acid.

PropertyValueSource
IUPAC Name 2-acetyloxy-4-aminobenzoic acidPubChem[3]
Molecular Formula C₉H₉NO₄PubChem[3]
Molecular Weight 195.17 g/mol PubChem[3], SCBT[4]
Appearance White to off-white crystalline powderChemicalBook[5]
Stability Stable in dry air; gradually hydrolyzes in moist air. Darkens on exposure to light and air.Fisher Scientific[6], ChemicalBook[5]
Solubility Limited solubility in water. Soluble in alcohol and alkaline solutions.ChemicalBook[5], Guidechem[7]
Mandatory Safety & Handling

Acetyl 4-aminosalicylic acid is classified as a hazardous substance. Adherence to the following safety protocols is non-negotiable.

  • Hazard Identification: The compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed[6][8].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling the solid compound or its solutions[9].

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust[6][9].

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Prevent the formation of dust[8].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

General Workflow for Stock Solution Preparation

The selection of a solvent is the primary decision point and is dictated by the requirements of the downstream application. The diagram below illustrates the general workflow.

G cluster_0 Preparation Phase cluster_1 Execution & QC Phase Solid_Compound Weigh Solid Ac4-ASA (MW = 195.17 g/mol) Solvent_Choice Select Solvent System Solid_Compound->Solvent_Choice Organic_Path Protocol 1: Organic Solvent (DMSO) Solvent_Choice->Organic_Path For organic-based assays or intermediate dilution Aqueous_Path Protocol 2: Aqueous Solvent (NaOH/Buffer) Solvent_Choice->Aqueous_Path For direct use in physiological buffers Dissolution Dissolve Compound (Vortex/Sonicate) Organic_Path->Dissolution Aqueous_Path->Dissolution Volume_Adjust Quantitative Transfer & Volume Adjustment (Volumetric Flask) Dissolution->Volume_Adjust QC_Step Quality Control (pH, Absorbance Scan) Volume_Adjust->QC_Step Final_Stock Final Validated Stock (Aliquot & Store) QC_Step->Final_Stock

Caption: Workflow for preparing Acetyl 4-aminosalicylic acid stock solutions.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing 10 mL of a 10 mM stock solution. Adjust the mass and volume as required for different concentrations or volumes.

Protocol 1: Preparation in an Organic Solvent (10 mM in DMSO)

This protocol is recommended when the final concentration of the solvent in the assay is tolerable or when creating a highly concentrated primary stock for further dilution.

Materials:

  • Acetyl 4-aminosalicylic acid (MW = 195.17 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 15 mL conical tube

  • 10 mL Type A volumetric flask

  • Analytical balance

  • Spatula, weigh paper

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of Ac4-ASA required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.010 L × 195.17 g/mol = 0.00195 g (1.95 mg)

  • Weighing: Using an analytical balance, carefully weigh out 1.95 mg of Ac4-ASA onto weigh paper and transfer it to the 15 mL conical tube. Causality: Weighing into a separate vessel first allows for easier handling and prevents spillage directly into the final volumetric flask.

  • Initial Solubilization: Add approximately 7-8 mL of anhydrous DMSO to the conical tube. Causality: Using anhydrous DMSO is critical to minimize the potential for hydrolysis of the acetyl group[6].

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear and free of particulates.

  • Quantitative Transfer: Carefully transfer the dissolved solution into the 10 mL volumetric flask. Rinse the conical tube with two small portions (approx. 0.5 mL each) of DMSO, adding each rinse to the volumetric flask. Causality: This rinsing step, known as quantitative transfer, ensures that all the weighed compound is transferred to the final volume, maintaining concentration accuracy[10].

  • Final Volume Adjustment: Add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous. The solution is now ready for use or storage.

Protocol 2: Preparation in an Aqueous Base (10 mM in PBS, pH-adjusted)

This protocol is suitable for direct application in many biological assays where organic solvents are undesirable. It leverages the acidic nature of the carboxylic acid group, which can be deprotonated with a base to form a more water-soluble salt[5][7].

Materials:

  • Acetyl 4-aminosalicylic acid (MW = 195.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), 1x, sterile

  • 15 mL conical tube

  • 10 mL Type A volumetric flask

  • Calibrated pH meter

  • Analytical balance

Methodology:

  • Weighing: Weigh out 1.95 mg of Ac4-ASA and transfer it to the 15 mL conical tube.

  • Initial Suspension: Add approximately 7 mL of 1x PBS to the tube. The compound will likely not dissolve and will form a suspension.

  • Solubilization via pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise (typically 1-2 µL at a time). Monitor the solution for clarity. Continue adding NaOH until the solid completely dissolves. Causality: The hydroxide ions deprotonate the carboxylic acid, forming the highly soluble sodium 2-acetyloxy-4-aminobenzoate salt.

  • pH Verification: Once the solution is clear, use a calibrated pH meter to check the pH. The pH will be alkaline. If a specific physiological pH (e.g., 7.4) is required for the final stock, this method may not be suitable, and the organic stock (Protocol 1) followed by significant dilution into the final buffer is the preferred approach.

  • Quantitative Transfer: Transfer the clear solution to the 10 mL volumetric flask. Rinse the conical tube and pH probe with small volumes of 1x PBS, adding the rinses to the flask.

  • Final Volume Adjustment: Add 1x PBS to bring the final volume to the 10 mL calibration mark.

  • Homogenization: Cap and invert the flask 15-20 times. Filter the solution through a 0.22 µm syringe filter for sterilization if it will be used in cell culture.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Protect from Light: Ac4-ASA and its parent compounds are known to darken upon exposure to light[5][11]. Wrap storage vials in aluminum foil or use amber vials.

  • Prevent Hydrolysis: The acetyl group is susceptible to hydrolysis[6].

    • For DMSO stocks, use anhydrous solvent and store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Aqueous stocks are more prone to degradation and should be prepared fresh whenever possible. If short-term storage is necessary, store at 4°C for no more than 24-48 hours.

  • Aliquot: To preserve the integrity of the main stock, divide it into smaller, experiment-sized aliquots.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 147034, Acetyl 4-aminosalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • Szabo-Scandic (n.d.). 4-Aminosalicylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation Analysis of N-Acetyl-4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Topic: N-Acetyl-4-aminosalicylic acid (Acetyl-PAS) | CAS: 50-85-1 (Parent PAS: 65-49-6) Context: Acetyl-PAS is the primary metabolite of the antitubercular drug 4-Aminosalicylic acid (PAS) and a critical process impurity.

This guide addresses the structural elucidation and chromatographic isolation of Acetyl-PAS degradation products. It is designed for analytical chemists observing unexplained peaks, retention time shifts, or solution discoloration during stability testing.

Module 1: Chromatographic Anomalies & Separation

User Query: "I am observing a 'shoulder' peak on my Acetyl-PAS main peak, and a new peak eluting at the void volume during stability studies. Standard C18 methods aren't resolving them."

Root Cause Analysis

Acetyl-PAS contains both a carboxylic acid (


) and a phenolic hydroxyl group. The degradation products—specifically 4-Aminosalicylic acid (PAS)  and 3-aminophenol (MAP) —have significantly different ionization states.
  • The "Shoulder" (Hydrolysis): Acetyl-PAS hydrolyzes to PAS. Under standard neutral or weakly acidic conditions, PAS and Acetyl-PAS often co-elute due to structural similarity.

  • The Void Peak (Decarboxylation): PAS is thermally unstable and decarboxylates to 3-aminophenol (MAP). MAP is highly polar and often elutes in the void volume if the mobile phase lacks sufficient retention power (ion-pairing or high aqueous content).

Troubleshooting Protocol: Optimized Gradient Method

Do not use isocratic elution for stability samples. You must suppress the ionization of the carboxylic acid to retain the polar degradants.

Recommended Method Parameters:

  • Column: C18 (End-capped),

    
     mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Low pH ensures the carboxylic acid is protonated (neutral), increasing retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Isosbestic point approximation) and 300 nm (Specific for salicylate core).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (Retain MAP)
5.0955Isocratic Hold
20.04060Elute Acetyl-PAS
25.04060Wash
26.0955Re-equilibrate
Module 2: Mass Spectrometry & Structural Elucidation

User Query: "I have unidentified peaks in my LC-MS data. How do I distinguish between the acetyl loss and decarboxylation products?"

Mechanistic Insight

Acetyl-PAS degrades via two primary pathways: Deacetylation (Hydrolysis) and Decarboxylation . In Mass Spectrometry (ESI), these create distinct


 transitions.
  • Parent Molecule (Acetyl-PAS): MW 195.[1]17. ESI(+)

    
     196.
    
  • Pathway A (Hydrolysis): Loss of Acetyl group (-42 Da).

  • Pathway B (Decarboxylation): Loss of

    
     (-44 Da).
    
MS Identification Guide (ESI Positive Mode)
CompoundStructure


Key Fragment Ions (MS/MS)Diagnostic Loss
Acetyl-PAS Parent196 178, 136, 154

(18),

(Ketene, 42)
4-PAS Hydrolysis Product154 136, 109

(18),

(45)
3-Aminophenol Decarboxylation Product110 82, 65

(28),

(17)
N-Acetyl-3-aminophenol Direct Decarboxylation*152 110, 43

(Ketene, 42)

*Note: N-Acetyl-3-aminophenol is a structural isomer of Paracetamol (Acetaminophen). It forms if Acetyl-PAS decarboxylates before hydrolyzing.

Module 3: Forced Degradation Pathways & Visualization

User Query: "My solution turns brown/black after 24 hours at room temperature. Is this normal?"

Technical Explanation

Yes. This is the "Quinone Imine Formation" signature.

  • Decarboxylation: Acetyl-PAS hydrolyzes to PAS, which rapidly decarboxylates to 3-aminophenol.

  • Oxidation: 3-aminophenol is highly susceptible to air oxidation, forming reactive quinone imines and polymerized azo-compounds (brown/black pigments). This reaction is accelerated by light and alkaline pH.

Degradation Workflow Diagram

The following diagram illustrates the causality between the parent molecule and the observed degradants.

DegradationPathway AcPAS N-Acetyl-4-Aminosalicylic Acid (MW 195) [Parent] PAS 4-Aminosalicylic Acid (MW 153) [Primary Degradant] AcPAS->PAS Acid/Base Hydrolysis (-Acetyl group) AcMAP N-Acetyl-3-Aminophenol (MW 151) [Secondary Impurity] AcPAS->AcMAP Thermal Decarboxylation (-CO2) MAP 3-Aminophenol (MW 109) [Toxic Degradant] PAS->MAP Rapid Decarboxylation (Acid/Heat) Quinone Colored Polymers / Quinone Imines (Brown Discoloration) MAP->Quinone Oxidation (Air/Light) AcMAP->MAP Hydrolysis

Caption: Primary degradation routes of Acetyl-PAS. The Red path (Hydrolysis


 Decarboxylation) is the dominant mechanism in aqueous stability studies.
Module 4: Experimental Stress Testing Protocols

To validate your stability-indicating method, you must generate these degradants intentionally.

Protocol A: Hydrolytic Stress (Generate PAS)
  • Prepare a 1 mg/mL solution of Acetyl-PAS in 0.1 N HCl.

  • Reflux at 60°C for 2-4 hours.

  • Result: Quantitative conversion to 4-Aminosalicylic acid (PAS).

    • Check Point: Look for the disappearance of the

      
       196 peak and appearance of 
      
      
      
      154.
Protocol B: Thermal Decarboxylation (Generate 3-aminophenol)
  • Take the hydrolysate from Protocol A (containing PAS).

  • Increase temperature to 80°C+ or reflux for an additional 6 hours.

  • Result: Evolution of

    
     gas bubbles and formation of 3-aminophenol.[2]
    
    • Check Point: Appearance of peak at void volume (if using standard C18) or

      
       110.
      
Protocol C: Oxidative Stress (Generate "Brown" Impurities)
  • Prepare 1 mg/mL Acetyl-PAS in 0.1 N NaOH (Alkaline condition promotes oxidation).

  • Add 3% Hydrogen Peroxide (

    
    ).
    
  • Expose to ambient light for 4 hours.

  • Result: Rapid darkening of solution. Complex oligomers visible in LC-UV (broad humps) but often poorly ionized in LC-MS.

References
  • Metabolism & Pharmacokinetics

    • Title: "Metabolism of 4-Aminosalicylic Acid."[1][3]

    • Source: DrugBank Online.
    • URL:[Link]

  • Degradation Mechanism (Decarboxylation)

    • Title: "Mechanism of decarboxylation of p-aminosalicylic acid."[4][5]

    • Source: Journal of Pharmaceutical Sciences (PubMed).[5]

    • URL:[Link]

  • Analytical Method Validation

    • Title: "Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid." (Analogous chemistry for 4-ASA isomer).
    • Source: Journal of Chrom
    • URL:[Link][6]

  • Chemical Stability Data

    • Title: "4-Aminosalicylic acid - Stability and Degrad
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of Acetyl 4-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-ASA-001 Subject: Optimization of Solvent Systems and Stability Protocols for N-Acetyl-4-aminosalicylic acid Status: Resolved / Knowledge Base Article

Executive Summary

N-Acetyl-4-aminosalicylic acid (N-Acetyl-PAS) is the primary metabolite of the antitubercular agent 4-Aminosalicylic acid (PAS). Unlike its parent compound, the acetylation of the amino group at position 4 significantly alters its solubility profile and oxidation susceptibility.

This guide addresses critical stability issues—specifically decarboxylation and amide hydrolysis —that occur when improper solvent systems are employed.[1] The protocols below prioritize Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, provided strict moisture control is maintained.

Module 1: Solvent Selection & Stock Preparation

The choice of solvent dictates the degradation pathway. Aqueous systems promote rapid decarboxylation, while aprotic solvents (DMSO) stabilize the carboxyl moiety, provided water content is minimized.[1]

Solvent Compatibility Matrix
Solvent SystemSolubilityStability RiskPrimary Degradation ModeRecommendation
Anhydrous DMSO High (>50 mM)LowHygroscopic water absorption leading to hydrolysisRecommended for Stock
Ethanol (100%) ModerateModerateTransesterification / OxidationAlternative Stock
Water / PBS Low (<2 mg/mL)Critical Rapid Decarboxylation (loss of CO₂)Immediate Use Only
Acidic Media LowHighAcid-catalyzed Hydrolysis (Deacetylation)Avoid for storage
Protocol: Preparation of High-Stability Stock Solution (50 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • N-Acetyl-4-aminosalicylic acid (Solid)[1]

  • DMSO (Spectrophotometric grade, ≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (Silanized preferred)

  • Argon or Nitrogen gas line[1]

StockPrep Figure 1: Critical Control Points for N-Acetyl-PAS Stock Preparation to prevent oxidation and hydrolysis. Start Weigh Solid (Calculate for 50mM) Solvent Add Anhydrous DMSO (Avoid vortexing initially) Start->Solvent Mix Sonicate (Max 30°C, 2 mins) Solvent->Mix Aliquot Aliquot into Amber Vials Mix->Aliquot Gas Purge Headspace (Ar or N2) Aliquot->Gas Store Store at -80°C (Long Term) Gas->Store

Module 2: Degradation Mechanisms & Troubleshooting

Users often report "disappearing peaks" in LC-MS or color changes. Understanding the chemistry allows for rapid diagnosis.[1]

The Two-Front War: Decarboxylation vs. Hydrolysis
  • Decarboxylation: The salicylic acid core is prone to losing CO₂ to form m-acetamidophenol.[1] This is driven by heat and acidic pH.[1]

  • Hydrolysis: The acetyl group can be cleaved by water (catalyzed by acids/bases), reverting the compound to 4-Aminosalicylic acid (PAS), which then rapidly oxidizes (browns) or decarboxylates further to m-aminophenol.[1]

Degradation Figure 2: Primary degradation pathways. Direct decarboxylation is the dominant risk in aqueous buffers. NAPAS N-Acetyl-4-aminosalicylic acid (Target Compound) PAS 4-Aminosalicylic acid (PAS) NAPAS->PAS Hydrolysis (+H2O / Acid) Macet m-Acetamidophenol (Major Thermal Degradant) NAPAS->Macet Direct Decarboxylation (Heat / Aqueous pH < 4) MAP m-Aminophenol (Toxic/Degradant) PAS->MAP Decarboxylation (-CO2)

Troubleshooting FAQ

Q1: My DMSO stock solution has turned yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation.[1][2] While the acetyl group protects the amine, trace hydrolysis may have released free PAS, which oxidizes to form quinone-imine complexes.[1]

  • Action: Run a check standard. If the purity is <95%, discard.

  • Prevention: Use inert gas purging (Argon) and store in amber vials to block UV light.[1]

Q2: Can I dilute the DMSO stock into cell culture media and store it?

  • Diagnosis: No. In aqueous media (pH 7.4), thermodynamic instability increases.[1]

  • Action: Prepare working solutions immediately before use. Do not store aqueous dilutions for >4 hours, even at 4°C.

Q3: I see a new peak at [M-44] in my Mass Spec data.

  • Diagnosis: This is the loss of CO₂ (Decarboxylation).[1]

  • Root Cause: Likely occurred inside the ion source (in-source fragmentation) or due to heating the column too high (>40°C).

  • Verification: Lower the desolvation temperature. If the peak persists, the degradation happened in the vial (refer to Figure 2).[1]

Module 3: Storage & Handling Best Practices

To ensure data integrity, adhere to the following storage hierarchy:

  • Solid State:

    • Store at -20°C.

    • Desiccate heavily.[1] Hygroscopicity triggers solid-state hydrolysis.[1]

  • Solubilized State (DMSO):

    • -80°C: > 6 months stability.[1]

    • -20°C: 1–3 months stability.[1]

    • Room Temp: < 24 hours stability.[1]

  • Freeze-Thaw Cycles:

    • Limit to max 3 cycles .

    • DMSO crystallizes at 19°C. Repeated freezing/thawing introduces condensation water into the vial, accelerating hydrolysis.[1] Recommendation: Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.

References
  • Metabolism & Stability Context: Wan, P., et al. "Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease."[1] Am J Transl Res. 2014.[1] Link

  • Chemical Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid." PubChem. Link

  • Degradation Mechanisms (Analogous): Jensen, J., et al. "Stability of 5-aminosalicylic acid and its metabolites in plasma."[1] Biopharm Drug Dispos. 2008.[1][3] (Establishes stability baselines for N-acetylated aminosalicylates). Link

  • Solubility Data: "Solubility of 4-aminosalicylic acid in organic solvents." Journal of Chemical & Engineering Data. Link[1]

Sources

Technical Support Center: Enhancing the Solubility of Acetyl 4-aminosalicylic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Acetyl 4-aminosalicylic acid in in vitro experimental setups. The methodologies outlined here are designed to be practical, scientifically sound, and systematically address common issues to ensure the reliability and reproducibility of your assay results.

Understanding the Challenge: Physicochemical Profile of Acetyl 4-aminosalicylic Acid

Acetyl 4-aminosalicylic acid, also known as 4-Acetamidosalicylic acid, is a derivative of salicylic acid[1][2]. Its chemical structure, featuring both a carboxylic acid and an acetamido group, results in limited aqueous solubility, a common hurdle in the development of robust in vitro assays. Like its parent compound, salicylic acid, its solubility is expected to be pH-dependent[3][4][5]. Addressing this solubility issue is the first critical step to obtaining meaningful and reproducible experimental data.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from initial stock solution preparation to more advanced solubilization techniques.

Q1: I am starting a new project with Acetyl 4-aminosalicylic acid and need to prepare it for my cell-based assay. What is the correct first step to avoid solubility problems?

A1: The foundational step is the preparation of a concentrated stock solution in an appropriate organic solvent. Direct dissolution of Acetyl 4-aminosalicylic acid in aqueous media is often challenging and can lead to inaccurate concentrations. Preparing a high-concentration stock allows for the addition of a small volume to your assay medium, minimizing the impact of the organic solvent on the overall experimental conditions[6][7].

  • Select an Appropriate Solvent: Based on available data and common laboratory practice, Dimethyl Sulfoxide (DMSO) is a strong initial choice for creating a stock solution of a poorly soluble compound like Acetyl 4-aminosalicylic acid[8][9]. Ethanol can be an alternative[10].

  • Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of Acetyl 4-aminosalicylic acid. For accuracy, especially with small masses, it's better to weigh a slightly different amount than your target and then calculate the exact concentration[11].

  • Dissolution:

    • Place the weighed compound into a sterile, appropriate-sized tube or flask (volumetric flasks are recommended for high accuracy)[11].

    • Add a small amount of the chosen solvent (e.g., 100% DMSO) to the compound.

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. A brief warming in a water bath (e.g., to 37°C) can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Bringing to Final Volume: Once dissolved, add the solvent to reach the final desired volume and mix thoroughly to ensure homogeneity[6].

  • Sterilization & Storage:

    • Filter the stock solution through a 0.22 µm syringe filter to ensure sterility, especially for cell-based assays.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials[7].

    • Store the aliquots at -20°C or -80°C for long-term stability.

Q2: Which organic solvent is best for my stock solution, and what are the potential pitfalls?

A2: The choice of solvent is critical and depends on the specific requirements of your assay, particularly if you are working with live cells. DMSO and ethanol are the most common choices.

Causality: Co-solvents like DMSO and ethanol are water-miscible organic solvents that can increase the solubility of hydrophobic compounds[12][13]. However, they can also be toxic to cells at higher concentrations by disrupting cell membranes and inhibiting cell proliferation[8][14]. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible.

SolventRecommended Final Assay ConcentrationProsCons
DMSO ≤ 0.1% - 0.5% [8][14][15]Excellent solubilizing power for many hydrophobic compounds.[8]Can be cytotoxic at concentrations >1%.[16][17] May influence cell differentiation and other cellular processes. Some cell types are more sensitive.[8]
Ethanol ≤ 0.5% Less toxic than DMSO for some cell lines. Readily available.Generally a weaker solvent than DMSO for highly insoluble compounds. Can still impact cellular processes.[16]

Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples but without the Acetyl 4-aminosalicylic acid. This allows you to differentiate the effects of the compound from the effects of the solvent itself[15].

Q3: My compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium. How can I resolve this?

A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded upon dilution into the aqueous environment. Here is a troubleshooting workflow to address this common issue.

G start Precipitation Observed step1 Improve Mixing Technique start->step1 step2 Reduce Final Concentration step1->step2 Still Precipitates end Solution Stable step1->end Resolved step3 Increase Final DMSO % (with caution) step2->step3 Still Precipitates step2->end Resolved step4 Use Solubility Enhancers step3->step4 Still Precipitates or DMSO >0.5% step3->end Resolved step4->end Resolved

Caption: A decision tree for resolving compound precipitation.

  • Improve Mixing Technique:

    • Add the stock solution drop-wise into the aqueous medium while continuously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation[8].

    • Alternatively, add the stock solution to a smaller volume of medium first, mix well, and then add this to the final volume.

  • Gentle Warming and Sonication:

    • Warm the aqueous medium to 37°C before adding the stock solution.

    • After adding the stock, a brief sonication can help break up small aggregates and improve dissolution[8][18].

  • Re-evaluate Concentrations:

    • Lower the Final Concentration: Your desired final concentration may be above the kinetic solubility limit of the compound in your specific medium. Try a lower final concentration.

    • Increase the Stock Concentration: If possible, create a more concentrated stock solution (e.g., 200x or 1000x instead of 100x). This allows you to add a smaller volume of the stock, which can sometimes reduce precipitation issues[6][19].

Q4: Can I use pH modification to improve the solubility of Acetyl 4-aminosalicylic acid?

A4: Yes, this is a very effective strategy. Acetyl 4-aminosalicylic acid contains a carboxylic acid functional group. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate, forming a more polar and water-soluble carboxylate salt[3][20][21].

Causality: The ionization state of a molecule significantly impacts its solubility in aqueous solutions. The ionized (salt) form is generally much more soluble than the neutral form[5]. The parent compound, salicylic acid, has a pKa of approximately 2.97 for its carboxylic acid group[3]. While the exact pKa of the acetylated derivative may differ slightly, the principle remains the same.

  • Prepare a Dilute Basic Solution: Prepare a dilute solution of Sodium Hydroxide (NaOH), for example, 0.1 N NaOH.

  • Initial Dissolution: Add a small amount of the dilute NaOH solution to the weighed Acetyl 4-aminosalicylic acid powder. Use just enough to dissolve the compound.

  • Dilution with Buffer: Once dissolved, bring the solution to the desired final volume using your assay buffer (e.g., PBS).

  • Verify and Adjust Final pH: It is critical to measure the pH of the final solution and adjust it back to the desired physiological pH for your assay (e.g., pH 7.2-7.4) using dilute HCl. This step is crucial to ensure that the pH shift does not adversely affect your cells or assay components.

  • Final Check for Precipitation: After pH adjustment, observe the solution carefully to ensure the compound does not precipitate out as the pH is lowered. There is a trade-off between solubility and returning to physiological pH.

Q5: I have persistent solubility issues, and the required solvent concentration is toxic to my cells. Are there any other options?

A5: Yes, you can use solubilizing excipients, with cyclodextrins being a prime example for in vitro applications[12][22].

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[23][24][25]. They can encapsulate poorly soluble "guest" molecules, like Acetyl 4-aminosalicylic acid, within their hydrophobic core. This "host-guest" inclusion complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule[23][26][27]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell-based assays[12].

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Acetyl 4-aminosalicylic acid plus + cd Hydrophobic Cavity Hydrophilic Exterior arrow complex Drug inside Cyclodextrin

Caption: Encapsulation of a drug by a cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution).

  • Complexation: Add the Acetyl 4-aminosalicylic acid powder directly to the HP-β-CD solution.

  • Incubation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution.

  • Quantification (Optional but Recommended): It is good practice to determine the actual concentration of the solubilized compound in the final solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Assay Dilution: Use this cyclodextrin-drug complex solution as your stock for further dilutions into the assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Tollin, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Liu, Y., et al. (2020, March 7).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Protheragen. (n.d.). Solubilizer Excipients.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Bitesize Bio. (2025, March 10).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Jermain, S. V., et al. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Kumar, S., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Sharma, D., et al. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Strickley, R. G. (n.d.). Solubilizing Excipients Guide. Scribd.
  • WuXi AppTec DMPK. (2024, March 15).
  • MITCHELL LAB. (2020, February 20).
  • NIH PubChem. (n.d.). 4-Acetamidosalicylic acid | C9H9NO4 | CID 65509.
  • Journal of Chemical and Engineering Data. (n.d.).
  • International Journal of Pharmacy and Life Sciences. (2012, February 28). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (2020, January 24).
  • Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
  • RXN Chemicals. (n.d.). 4-Acetylamino Salicylic Acid (Acetyl PAS) CAS No. 50-86-2.
  • NIH PubChem. (n.d.). 4-Aminosalicylic Acid | C7H7NO3 | CID 4649.
  • ResearchGate. (n.d.).
  • MDPI. (2025, March 17).
  • Echemi. (n.d.). 50-86-2, 4-Acetamidosalicylic acid Formula.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ChemicalBook. (2026, January 13). 4-Aminosalicylic acid | 65-49-6.
  • Cayman Chemical. (n.d.).
  • Physics Forums. (2022, November 11). Solubility of Salicylic Acid: Acid vs Base Form.
  • Guidechem. (n.d.). 4-Aminosalicylic acid 65-49-6.
  • Guidechem. (n.d.). 4-Aminosalicylic acid 65-49-6 wiki.
  • YouTube. (2022, June 23). Salicylic acid, HOC6H4CO2H, and its derivatives have been used as pain relievers for a long.
  • Asian Journal of Chemistry. (n.d.). Solubility Determination of Salicylic Acids and its Metabolite.
  • NIH PubChem. (n.d.). Acetyl 4-aminosalicylic acid | C9H9NO4 | CID 147034.
  • Dadmand, S., et al. (2021, December 28). Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion. PMC.
  • SIELC Technologies. (2018, May 16). 4-(Diethylamino)salicylic acid.
  • Cayman Chemical. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Aminosalicylic Acid | 65-49-6.

Sources

Validation & Comparative

Comparative Profiling: Acetyl 4-aminosalicylic Acid vs. Salicylic Acid

[1]

Executive Summary & Chemical Identity

In drug development and metabolic phenotyping, distinguishing between active pharmacophores and their metabolites is fundamental. Salicylic Acid (SA) serves as a parent pharmacophore for a class of anti-inflammatory and keratolytic agents.[1][2] In contrast, Acetyl 4-aminosalicylic acid (N-Acetyl-PAS) is the N-acetylated metabolite of 4-Aminosalicylic acid (4-ASA/Para-aminosalicylic acid).[3]

While structurally homologous, their functional roles are inverted: SA is a bioactive driver of cyclooxygenase (COX) inhibition and keratolysis, whereas N-Acetyl-PAS represents a metabolic "deactivation" product, often used as a biomarker for N-acetyltransferase (NAT) activity.

Physicochemical Comparison
FeatureSalicylic Acid (SA)Acetyl 4-aminosalicylic Acid (N-Acetyl-PAS)
CAS Registry 69-72-750-86-2
IUPAC Name 2-Hydroxybenzoic acid4-Acetamido-2-hydroxybenzoic acid
Molecular Weight 138.12 g/mol 195.17 g/mol
Key Functional Group Hydroxyl (-OH) at C2; Unsubstituted C4Acetamido (-NHCOCH3) at C4
pKa (Acid) 2.97 (Carboxyl)~3.0 (Carboxyl)
Solubility (Water) Low (2 g/L at 20°C)Low (Slightly soluble, pH dependent)
Primary Role Active API (Keratolytic, Anti-inflammatory)Inactive Metabolite / Analytical Standard

Structural & Metabolic Relationships

Understanding the structural divergence is key to interpreting their differing biological activities. Salicylic acid relies on the free phenolic hydroxyl group for its activity. In N-Acetyl-PAS, the core salicylic ring is preserved, but the para-position is occupied by an acetylated amine.

Pathway Visualization

The following diagram illustrates the metabolic divergence where 4-ASA acts as the bridge between the Salicylic Acid core structure and the N-Acetyl-PAS metabolite.

MetabolicPathwaycluster_legendLegendSASalicylic Acid(Active Pharmacophore)ASA44-Aminosalicylic Acid(4-ASA / Active Drug)SA->ASA4StructuralAnalogNATNAT1 / NAT2(Liver Acetylation)ASA4->NATSubstrateAcASAAcetyl 4-aminosalicylic Acid(N-Acetyl-PAS / Inactive Metabolite)NAT->AcASAMetabolicConversionkeyRed: Active Parent | Blue: Inactive Metabolite | Yellow: Intermediate

Figure 1: Structural relationship and metabolic pathway linking Salicylic Acid analogs to the N-Acetyl-PAS metabolite.

Functional Pharmacology: Activity vs. Inactivity[6][7]

Salicylic Acid: The Active Agent[3]
  • Mechanism: Irreversibly inhibits COX-1 (when acetylated as Aspirin) or competitively inhibits COX enzymes (as Salicylate). It uncouples oxidative phosphorylation and modulates NF-κB signaling.

  • Clinical Use: Acne treatment (keratolysis), wart removal, and systemic anti-inflammatory (historically).

Acetyl 4-aminosalicylic Acid: The Metabolic End-Point
  • Mechanism: N-Acetyl-PAS is the product of the acetylation of 4-ASA by N-acetyltransferase 1 (NAT1) and NAT2 in the liver and gut mucosa.

  • Loss of Activity:

    • Anti-Tubercular: The acetylation of the 4-amino group abolishes the ability of the molecule to compete with p-aminobenzoic acid (PABA) in bacterial folate synthesis, rendering it bacteriologically inactive.

    • IBD Therapeutics: Unlike 5-aminosalicylic acid (Mesalamine), N-Acetyl-PAS shows negligible uptake by colonocytes and does not effectively inhibit inflammatory cytokines in the gut mucosa.

  • Toxicological Relevance: High levels of N-Acetyl-PAS relative to 4-ASA in plasma indicate a "Fast Acetylator" phenotype, which can lead to sub-therapeutic drug levels during tuberculosis treatment.

Experimental Protocols

For researchers utilizing these compounds, accurate separation and quantification are critical. The following protocols provide a self-validating system for distinguishing N-Acetyl-PAS from Salicylic Acid and 4-ASA.

Protocol A: HPLC Separation (Reverse Phase)

Objective: Quantify N-Acetyl-PAS in the presence of Salicylic Acid or 4-ASA.

  • Stationary Phase: C18 Column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 3.0 with Orthophosphoric acid). Note: Low pH is essential to suppress ionization of the carboxylic acid for retention.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: Isocratic 85:15 (A:B) or gradient from 5% to 40% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection (UV/Fluorescence):

    • UV: 254 nm (Universal) or 300 nm (Specific for salicylates).

    • Fluorescence (Preferred for sensitivity): Excitation 270 nm / Emission 385 nm.

  • Validation Check:

    • Salicylic Acid will elute later due to higher hydrophobicity (lack of amino/acetamido polarity).

    • 4-ASA elutes earliest (most polar).

    • N-Acetyl-PAS elutes between 4-ASA and Salicylic Acid.[4]

Protocol B: Acetylation Phenotyping Assay

Objective: Determine NAT enzyme activity using 4-ASA as a probe substrate and N-Acetyl-PAS as the marker.

  • Incubation: Incubate recombinant NAT1/NAT2 or liver cytosol with 1 mM 4-ASA and 1 mM Acetyl-CoA in PBS (pH 7.4) at 37°C for 30 minutes.

  • Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v).

  • Extraction: Centrifuge at 10,000 x g for 10 mins to pellet proteins.

  • Analysis: Inject supernatant into HPLC (Protocol A).

  • Calculation:

    
    
    
Experimental Workflow Diagram

ExperimentalWorkflowcluster_detectionDetection & SeparationSampleBiological Sample(Plasma/Cytosol)PrecipitationProtein Precipitation(Add ACN/MeOH + Centrifuge)Sample->PrecipitationSupernatantCollect SupernatantPrecipitation->SupernatantHPLCHPLC Injection(C18 Column, pH 3.0)Supernatant->HPLCPeak1Peak 1: 4-ASA(Polar, Early Elution)HPLC->Peak1Peak2Peak 2: N-Acetyl-PAS(Target Metabolite)HPLC->Peak2Peak3Peak 3: Salicylic Acid(Late Elution)HPLC->Peak3

Figure 2: Analytical workflow for separating Salicylic Acid derivatives and metabolites.

References

  • PubChem. (2025).[4][5][6] Acetyl 4-aminosalicylic acid | C9H9NO4.[7][6][8] National Library of Medicine.[6] [Link]

  • Ireland, A., et al. (1990).[9] Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell. Gut. [Link]

  • Ginsberg, A. M., et al. (2014). Pharmacokinetics and Metabolism of 4-Aminosalicylic Acid. Tuberculosis and Respiratory Diseases.[5][10] [Link](Note: Contextual link to metabolic studies involving N-acetyl-PAS)

  • Oreate AI. (2026). Salicylic Acid vs. Acetylsalicylic Acid: Understanding the Differences. [Link]

  • Science-SoftCon. (2025). UV/Vis + Photochemistry Database: Acetyl-4-aminosalicylic acid. [Link]

Comparative Efficacy Guide: 4-Aminosalicylic Acid (4-ASA) vs. Mesalamine (5-ASA) in IBD Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Distinction

Objective: This guide evaluates the therapeutic efficacy of 4-aminosalicylic acid (4-ASA, Para-aminosalicylic acid) compared to the standard of care, Mesalamine (5-aminosalicylic acid, 5-ASA) , in Inflammatory Bowel Disease (IBD) models.

Critical Clarification on "Acetyl" Nomenclature:

  • 4-ASA (Active Drug): A positional isomer of Mesalamine. Historically used for tuberculosis, it possesses potent anti-inflammatory properties in the colon.

  • Acetyl-4-aminosalicylic acid (Ac-4-ASA): The primary metabolite of 4-ASA formed by N-acetyltransferase (NAT) enzymes in the gut mucosa and liver. Current pharmacological consensus defines Ac-4-ASA as therapeutically inactive or significantly less active than the parent compound.

  • Scope: This guide focuses on the efficacy of the active moiety 4-ASA versus 5-ASA , while addressing the metabolic conversion to acetylated forms as a limiting factor in bioavailability.

Mechanistic Comparison: 4-ASA vs. 5-ASA

While 4-ASA and 5-ASA are chemical isomers, their intracellular mechanisms differ slightly, influencing their efficacy profiles in specific inflammatory contexts.

FeatureMesalamine (5-ASA)4-Aminosalicylic Acid (4-ASA)
Primary Target PPAR-γ Agonist (Nuclear Receptor)NF-κB Pathway Inhibition
Arachidonic Acid Inhibits COX-2 and 5-LOX (reduces Leukotrienes/Prostaglandins)No direct effect on 5-LOX/COX pathways
Radical Scavenging Potent free radical scavengerWeak/Negligible radical scavenger
Metabolism Rapidly acetylated to N-Ac-5-ASA (Inactive)Acetylated to N-Ac-4-ASA (Inactive); More chemically stable than 5-ASA
Toxicity Profile Potential Nephrotoxicity (rare)GI intolerance common; No Nephrotoxicity reported
Signaling Pathway Visualization

The following diagram illustrates the divergent anti-inflammatory pathways of the two isomers before metabolic inactivation.

IBD_Mechanism ASA5 Mesalamine (5-ASA) PPAR PPAR-γ (Activation) ASA5->PPAR Agonist COX_LOX COX-2 / 5-LOX ASA5->COX_LOX Inhibits NAT NAT1 / NAT2 (N-acetyltransferase) ASA5->NAT Metabolism ASA4 4-Aminosalicylic Acid (4-ASA) NFkB NF-κB (Inhibition) ASA4->NFkB Direct Inhibition ASA4->COX_LOX No Effect ASA4->NAT Metabolism PPAR->NFkB Represses AntiInf Reduced Inflammation (Cytokines IL-1, TNF-α) NFkB->AntiInf COX_LOX->AntiInf Reduced Prostaglandins Ac5ASA N-Acetyl-5-ASA (Inactive) NAT->Ac5ASA Ac4ASA N-Acetyl-4-ASA (Inactive) NAT->Ac4ASA MucosalHeal Mucosal Healing AntiInf->MucosalHeal

Caption: Divergent signaling mechanisms of 5-ASA (PPAR-γ activation) and 4-ASA (NF-κB inhibition) converging on anti-inflammatory outcomes, limited by acetylation.

Experimental Models & Protocols

To objectively compare efficacy, the Dextran Sodium Sulfate (DSS)-induced Colitis model is the industry standard. It mimics the epithelial damage and inflammation of Ulcerative Colitis.

Protocol: Comparative Efficacy in DSS-Induced Colitis

Subject: C57BL/6 Mice (Male, 8-10 weeks). Groups: (n=10 per group)

  • Vehicle Control: Water only.

  • DSS Control: 2.5% DSS in drinking water (Days 1-7).

  • 5-ASA Treatment: DSS + 5-ASA (100 mg/kg/day, oral gavage).

  • 4-ASA Treatment: DSS + 4-ASA (100 mg/kg/day, oral gavage).

Workflow:

  • Induction: Administer 2.5% DSS in drinking water ad libitum for 7 days to induce acute colitis.

  • Treatment: Begin drug administration (5-ASA or 4-ASA) concurrently (Prophylactic model) or on Day 3 (Therapeutic model).

  • Monitoring: Daily measurement of Body Weight, Stool Consistency, and Rectal Bleeding (DAI Score).

  • Termination: Sacrifice on Day 8 or 10.

  • Ex Vivo Analysis: Measure Colon Length (shortening indicates inflammation), MPO activity (neutrophil infiltration), and Histology.

Self-Validating Metrics (Quality Control)
  • Positive Control Check: The DSS-only group must show significant weight loss (>15%) and colon shortening compared to Vehicle for the experiment to be valid.

  • Metabolite Verification: Plasma analysis should detect N-Acetyl-4-ASA or N-Acetyl-5-ASA to confirm drug absorption and metabolism.

Comparative Efficacy Data

The following data synthesizes findings from key comparative studies (e.g., Gastroenterol Clin Biol 1995, Gut 1994, Aliment Pharmacol Ther 1995) and preclinical models.

Table 1: Preclinical & Clinical Efficacy Comparison
MetricMesalamine (5-ASA)4-Aminosalicylic Acid (4-ASA)Comparative Insight
DAI Reduction (Mouse DSS)Significant (p<0.01 vs DSS)Significant (p<0.01 vs DSS)4-ASA is often equipotent to 5-ASA in reducing Disease Activity Index scores.
Colon Length Preservation High (Prevents shortening)High (Prevents shortening)Both isomers effectively protect against fibrosis and shortening.
Relapse Rate (Human Crohn's)~38% (1 year)~36% (1 year)No statistical difference. 4-ASA is as effective as 5-ASA in maintenance of quiescent Crohn's.
Histological Healing Marked reduction in crypt damageMarked reduction in crypt damage4-ASA shows comparable mucosal healing capabilities.
Potency (Molar Basis)Standard Reference (1.0x)~1.5x (claimed in some early models)Some studies suggest 4-ASA is slightly more potent per gram, but clinical dosing is similar.
Table 2: Metabolic Stability (Bioavailability Factor)
ParameterN-Acetyl-5-ASA (Metabolite)N-Acetyl-4-ASA (Metabolite)Impact on Efficacy
Formation Site Colonic Mucosa & Liver (NAT1)Colonic Mucosa & Liver (NAT1)Rapid acetylation limits the local concentration of active drug for both.
Therapeutic Activity Inactive Inactive Efficacy depends entirely on the rate of acetylation. Slower acetylation = Higher efficacy.
Stability Unstable (Oxidizes easily)More Stable 4-ASA's chemical stability allows for easier formulation (e.g., stable sodium salts).

Experimental Workflow Diagram

This diagram outlines the standard operating procedure for testing these compounds, highlighting the critical data collection points.

Protocol_Workflow cluster_treatment Treatment Groups (Daily Gavage) Start Study Initiation (n=40 Mice) Induction Induction Phase 2.5% DSS in Water (Days 0-7) Start->Induction Grp1 Vehicle (Water) Induction->Grp1 Grp2 5-ASA (100mg/kg) Induction->Grp2 Grp3 4-ASA (100mg/kg) Induction->Grp3 Analysis Day 8-10: Sacrifice & Analysis Grp1->Analysis Grp2->Analysis Grp3->Analysis Metrics Morphological Histological Biochemical Colon Length Spleen Weight Crypt Damage Score Goblet Cell Loss MPO Activity Cytokines (TNF-α, IL-6) Analysis->Metrics

Caption: Standardized DSS-colitis workflow for comparing aminosalicylate efficacy.

Conclusion

4-Aminosalicylic acid (4-ASA) demonstrates comparable efficacy to Mesalamine (5-ASA) in both murine models of colitis and human clinical trials for IBD maintenance.[1]

  • Efficacy: Both agents significantly reduce DAI and histological inflammation scores.

  • Mechanism: 4-ASA relies primarily on NF-κB inhibition, whereas 5-ASA acts via PPAR-γ.

  • Metabolism: Both are converted to inactive N-acetylated metabolites (Ac-4-ASA and Ac-5-ASA). The efficacy of "Acetyl 4-aminosalicylic acid" is negligible; therefore, drug development must focus on delivering the parent 4-ASA molecule to the colon and preventing premature acetylation.

Recommendation for Researchers: When designing comparative studies, ensure that plasma levels of Ac-4-ASA are measured solely as a marker of compliance and metabolic rate, not as an active therapeutic agent.

References

  • Ginsberg AL, et al. (1988).[2] Treatment of left-sided ulcerative colitis with 4-aminosalicylic acid enemas.[1][2][3] A double-blind, placebo-controlled trial.[2] Annals of Internal Medicine. Link

  • Schreiber S, et al. (1994). Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets.[1][3] Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis. Gut. Link

  • Campieri M, et al. (1984). A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis.[1] Digestion. Link

  • Tuleu C, et al. (2002). Colonic delivery of 4-aminosalicylic acid using amylose-ethylcellulose-coated hydroxypropylmethylcellulose capsules. Alimentary Pharmacology & Therapeutics. Link

  • Allgayer H, et al. (1989). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. Gastroenterology. Link

Sources

Cross-reactivity of Acetyl 4-aminosalicylic acid in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity of Acetyl 4-aminosalicylic acid in Immunoassays vs. HPLC Quantification

Executive Summary

In the therapeutic drug monitoring (TDM) of 4-Aminosalicylic Acid (PAS) —a critical agent for multidrug-resistant tuberculosis and inflammatory bowel disease—the accumulation of its major metabolite, N-Acetyl-4-aminosalicylic acid (N-Acetyl-PAS) , presents a significant bioanalytical challenge.[1]

While immunoassays (ELISA, FPIA) offer rapid, high-throughput screening, they frequently suffer from high cross-reactivity due to the structural conservation of the salicylate core between the parent drug and its acetylated metabolite.[1] This guide objectively compares the performance of immunochemical detection against the "Gold Standard" alternative, High-Performance Liquid Chromatography (HPLC), providing experimental protocols to quantify and mitigate interference.[1]

Mechanism of Interference: The Structural Homology Trap

To understand the cross-reactivity profile, one must analyze the hapten design strategies used in antibody generation.[1]

  • The Analyte (PAS): Contains an amino group at the C4 position of the salicylate ring.[1][2][3][4]

  • The Metabolite (N-Acetyl-PAS): The C4 amino group is acetylated by N-acetyltransferase 1 (NAT1).[1]

  • The Antibody Problem: Most anti-salicylate antibodies are generated using immunogens conjugated via the carboxyl group (C1) or the hydroxyl group (C2) to preserve the aromatic ring structure.[1] Consequently, the antibody recognition site often focuses on the salicylate core , which is identical in both PAS and N-Acetyl-PAS.[1] The acetylation at C4 is distal to the primary binding pocket, leading to high affinity for the metabolite.[1]

Figure 1: Metabolic & Interference Pathway[1]

MetabolicInterference PAS 4-Aminosalicylic Acid (Active Drug) NAT1 Enzyme: NAT1 (Liver/Gut) PAS->NAT1 Metabolism Ab Immunoassay Antibody (Anti-Salicylate) PAS->Ab Specific Binding AcPAS N-Acetyl-4-ASA (Inactive Metabolite) NAT1->AcPAS Acetylation AcPAS->Ab Cross-Reaction (Interference) Signal False Positive Signal Ab->Signal Detection

Caption: The metabolic conversion of PAS to N-Acetyl-PAS preserves the epitope recognized by many anti-salicylate antibodies, causing false-positive signal generation.[1]

Comparative Performance Guide

The following table contrasts the performance of standard Immunoassay platforms (ELISA/FPIA) against the HPLC-MS alternative. Data is synthesized from cross-reactivity studies of salicylate analogs.[1]

Table 1: Performance Matrix
FeatureImmunoassay (ELISA / FPIA) HPLC / LC-MS (Alternative) Verdict
Primary Target Salicylate Core StructureMolecular Mass / Retention TimeHPLC Wins
N-Acetyl-PAS Cross-Reactivity High (30% - >100%) Depending on hapten design.[1]None (0%) Physically separated before detection.[1]HPLC Wins
Specificity Low.[1] Often detects 5-ASA, PAS, and metabolites indiscriminately.[1]High. Distinguishes isomers (4-ASA vs 5-ASA) and metabolites.[1]HPLC Wins
Sensitivity (LOQ) ~1–10 µg/mL0.05 µg/mL (50 ng/mL)HPLC Wins
Throughput High (96 samples / 2 hours)Low (10–20 mins / sample)Immunoassay Wins
Clinical Risk Overestimation of active drug levels due to metabolite accumulation (False Normal/High).[1]Accurate quantification of active drug vs. inactive metabolite.[1]HPLC Wins

Critical Insight: In clinical samples, N-Acetyl-PAS concentrations can exceed PAS concentrations by 2-fold to 10-fold due to rapid metabolism.[1] Even a "low" cross-reactivity of 10% in an immunoassay can lead to a 100% error in reported drug concentration.[1]

Experimental Protocol: Validating Cross-Reactivity

If you are developing an immunoassay or validating a commercial kit for PAS, you must determine the Cross-Reactivity Factor (CRF).[1] Do not rely on manufacturer claims without in-house verification.[1]

Protocol: The "Spike-and-Recovery" Interference Test

Objective: Quantify the % Cross-Reactivity of N-Acetyl-PAS in a PAS-specific assay.

Reagents:

  • PAS Standard: Pure 4-Aminosalicylic acid (Sigma-Aldrich or equivalent).

  • Interferent: N-Acetyl-4-aminosalicylic acid (chemically synthesized or purified metabolite).[1][5]

  • Matrix: Drug-free human serum or urine (matched to assay application).

Workflow:

  • Baseline Calibration: Generate a standard curve for PAS (0, 10, 50, 100, 500 µg/mL).

  • Interferent Spiking: Prepare samples containing 0 µg/mL PAS but increasing concentrations of N-Acetyl-PAS (e.g., 10, 100, 500 µg/mL).

  • Mixed Spiking: Prepare samples with a fixed concentration of PAS (e.g., 50 µg/mL) and increasing N-Acetyl-PAS.

  • Analysis: Run the immunoassay and record the "Apparent PAS Concentration".

Calculation:


[1]
Figure 2: Validation Workflow

ValidationProtocol Start Start Validation Prep Prepare Matrix (Drug-Free Serum) Start->Prep SpikeA Spike Group A: Pure N-Acetyl-PAS (10 - 1000 µg/mL) Prep->SpikeA SpikeB Spike Group B: Fixed PAS (50 µg/mL) + N-Acetyl-PAS Prep->SpikeB Assay Run Immunoassay (Measure OD / Fluorescence) SpikeA->Assay SpikeB->Assay Calc Calculate Apparent Conc. via PAS Standard Curve Assay->Calc Result Determine % Cross-Reactivity Calc->Result

Caption: Step-by-step workflow for determining the Cross-Reactivity Factor (CRF) of N-Acetyl-PAS.

Recommendations & Conclusion

For Pharmacokinetic (PK) studies or Therapeutic Drug Monitoring (TDM) where precise dosing is critical:

  • Avoid Immunoassays unless they utilize a monoclonal antibody explicitly validated to have <1% cross-reactivity with N-Acetyl-PAS.[1] Currently, such commercial assays are rare.[1]

  • Adopt HPLC-UV or LC-MS/MS: These methods utilize column chemistry (e.g., C18 or mixed-mode columns) to physically separate the acetylated metabolite from the parent drug based on polarity shifts (N-Acetyl-PAS is less polar than PAS).[1]

Final Verdict: The structural similarity between PAS and its acetylated metabolite renders generic immunoassays unreliable for quantitative analysis.[1] HPLC remains the requisite method for ensuring scientific integrity in PAS quantification.[1]

References

  • BenchChem. (2025).[1] Cross-Reactivity of Salicylic Acid Analogs in Immunoassays: A Comparative Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2014).[1] Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology. Retrieved from [1]

  • PubChem. (2025).[1][3] 4-Aminosalicylic Acid | C7H7NO3 | CID 4649.[1] Retrieved from [1]

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of 4-Aminosalicylic acid. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Interferences in immunoassay. Retrieved from [1]

Sources

Confirming the purity of synthesized Acetyl 4-aminosalicylic acid using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of anti-tuberculosis therapeutics and related analytical standards, N-Acetyl-4-aminosalicylic acid (N-Acetyl-PAS) plays a critical role.[1] It serves as the primary metabolite of 4-Aminosalicylic acid (PAS) and is a crucial reference marker for stability studies.[1] However, synthesizing high-purity N-Acetyl-PAS (CAS: 50-86-2) presents unique challenges due to the potential for O-acetylation (forming the diacetyl impurity) and residual unreacted PAS.[1]

This guide details a self-validating workflow to confirm the purity of synthesized N-Acetyl-PAS. We move beyond simple "testing" to a comparative validation model , benchmarking the synthesized batch directly against established Pharmacopeial Reference Standards (USP/EP) using orthogonal analytical techniques.

Core Validation Logic

The purity confirmation relies on a "Triad of Evidence":

  • Chromatographic Purity (HPLC): Quantitative comparison of Relative Response Factors (RRF).

  • Structural Integrity (NMR/IR): Confirmation of regioselective N-acetylation vs. O-acetylation.

  • Thermodynamic Behavior (DSC): Crystalline phase matching against the standard.[1]

Strategic Workflow: From Synthesis to Release

The following flowchart illustrates the decision-making process for releasing a batch of synthesized N-Acetyl-PAS.

PurityValidation cluster_Analysis Analytical Triad Start Synthesized Crude N-Acetyl-PAS Purification Recrystallization (EtOH/Water) Start->Purification HPLC HPLC-UV (Ion Pair) vs. USP RS Purification->HPLC NMR 1H-NMR / FT-IR Structural ID Purification->NMR DSC DSC Thermal Profiling Purification->DSC Decision Meets Specification? HPLC->Decision Purity > 98.0% No unk. impurities NMR->Decision Confirm N-acetyl Exclude O-acetyl DSC->Decision Match MP Onset Release Release as Secondary Standard Decision->Release Yes Reject Reprocess / Reject Decision->Reject No

Figure 1: Decision tree for the purification and validation of N-Acetyl-PAS, ensuring alignment with pharmacopeial standards.

Method A: Chromatographic Purity (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative assessment.[1] Because N-Acetyl-PAS contains both an acidic carboxyl group and an amide (formerly a primary amine), its retention behavior is pH-dependent.[1]

Critical Insight: Simple Reverse Phase (RP) often results in peak tailing for aminosalicylates.[1] We utilize an Ion-Pairing method adapted from USP monographs for Aminosalicylic Acid to ensure sharp peak shape and resolution between the parent drug (PAS) and the acetylated product.[1]

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: 12.7 mg/mL Tetrabutylammonium hydroxide (TBAH) in water/methanol (adjust to pH ~7.0 with phosphoric acid).[1]

    • Solvent B: Methanol / Phosphate Buffer mixture (50:50).[1]

    • Mode: Isocratic (optimized for resolution) or Gradient if complex impurities exist.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 265 nm (maxima for aminosalicylates) and 254 nm.[1]

  • Reference Standard: USP Aminosalicylic Acid RS (for RRT calculation) and N-Acetyl-4-aminosalicylic acid (Simulated or Secondary Standard).[1]

System Suitability & Spiking Strategy

To prove the method works, you must perform a Spiking Experiment :

  • Prepare a solution of your Synthesized Batch (0.5 mg/mL).[1]

  • Spike it with 0.5% w/w of Parent PAS (Impurity A).[1]

  • Success Criterion: Resolution (Rs) between PAS and N-Acetyl-PAS must be > 2.0.

Note: Due to the acetylation, N-Acetyl-PAS is less polar than PAS and will typically elute after the parent compound in RP-HPLC.

Method B: Structural Confirmation (NMR & IR)[1]

Purity numbers from HPLC are meaningless if the structure is incorrect (e.g., O-acetyl isomer).[1]

1H-NMR Spectroscopy (DMSO-d6)

The key diagnostic signal is the amide proton and the methyl group of the acetyl moiety.

Chemical Shift (δ)MultiplicityAssignmentValidation Check
2.08 ppm Singlet (3H)-NH-CO-CH3 Confirms Acetyl group presence.
10.20 ppm Singlet (1H)-NH -CO-CH3Crucial: Disappears with D2O shake. Confirms N -acetylation.[1][3][4]
11.0 - 13.0 ppm Broad-COOH / -OHPhenolic/Carboxylic protons.
7.0 - 7.8 ppm MultipletsAromatic RingPattern must match 1,2,4-substitution.[1]

Expert Tip: If you see a methyl singlet shifted upfield or lack the amide proton at ~10 ppm, suspect O-acetylation (ester formation), which is a common synthesis failure mode.[1]

FT-IR Analysis
  • Technique: ATR (Attenuated Total Reflectance).[1]

  • Diagnostic Bands:

    • 1650-1690 cm⁻¹: Amide I band (C=O stretch).[1] This distinguishes the product from the parent amine (PAS).[1]

    • 3200-3400 cm⁻¹: N-H stretch (broadened by H-bonding).

Comparative Performance Guide

The following table summarizes actual experimental expectations when comparing a high-quality synthesized batch against a commercial Reference Standard (e.g., USP or LGC Standards).

Table 1: Synthesized Product vs. Reference Standard
ParameterReference Standard (Target)Synthesized Batch (Acceptance Criteria)Technical Note
Appearance Off-white to beige crystalline powderOff-white crystalline powderDarkening indicates oxidation (m-aminophenol formation).
HPLC Purity ≥ 99.0%≥ 98.0% Synthesized batches often contain trace parent PAS (<0.5%).[1]
Melting Point ~220°C (Decomposes)Onset within ±2°C of RS Use DSC for precise onset comparison.[1]
Solubility Soluble in dilute NaOH; slightly soluble in EtOHMatches RSTurbidity in NaOH suggests inorganic salt contamination.[1]
Loss on Drying < 0.5%< 1.0% High LOD affects assay calculation.[1]
Retention Time tR (approx 5-7 min)tR ± 2.0% of RS Must match exactly in co-injection.

Detailed Protocol: Recrystallization & Final Polish

If your synthesized crude fails the HPLC check (<98%), use this purification protocol before re-testing.

  • Dissolution: Dissolve crude N-Acetyl-PAS in minimum volume of hot Ethanol (95%).

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Precipitation: Slowly add warm water (antisolvent) until slight turbidity persists.[1]

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. Rapid cooling traps impurities.

  • Wash: Filter crystals and wash with cold 50% EtOH/Water.

  • Drying: Vacuum dry at 50°C for 6 hours.

References

  • United States Pharmacopeia (USP). Aminosalicylic Acid Monograph: Assay and Organic Impurities.[1] USP-NF.[1] [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 147034: Acetyl 4-aminosalicylic acid.[1] PubChem.[1][5][6] [1]

  • Santa Cruz Biotechnology. N-Acetyl-4-aminosalicylic Acid (CAS 50-86-2) Product Data.[7][1]

  • LGC Standards. N-Acetyl-4-aminosalicylic Acid (Metoclopramide Impurity H).[1][3][1]

  • Vasudevan, M. et al. "Stability indicating HPLC method for the determination of 4-aminosalicylic acid."[1] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for ion-pair methodology).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.